5-(benzyloxy)-1H-indole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49096. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenylmethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)15-9-12-8-13(6-7-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCLSAMNMAWXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216621 | |
| Record name | 5-(Phenylmethoxy)-1H-indole-2-carboxylic acid | |
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Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6640-09-1 | |
| Record name | 5-(Phenylmethoxy)-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6640-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-(Phenylmethoxy)-1H-indole-2-carboxylic acid | |
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| Record name | 6640-09-1 | |
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| Record name | 6640-09-1 | |
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| Record name | 5-(Phenylmethoxy)-1H-indole-2-carboxylic acid | |
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| Record name | 5-(phenylmethoxy)-1H-indole-2-carboxylic acid | |
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| Record name | 5-(PHENYLMETHOXY)-1H-INDOLE-2-CARBOXYLIC ACID | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(benzyloxy)-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-(benzyloxy)-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis is based on the Reissert indole synthesis, a classic and effective method for creating the indole scaffold. This document details the experimental protocols for each step, presents quantitative data in a clear format, and includes diagrams to illustrate the reaction pathway and workflow.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process commencing with the protection of a hydroxyl group, followed by a Reissert condensation, and concluding with a reductive cyclization. The overall pathway is depicted below.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
This section provides detailed experimental procedures for each step in the synthesis of this compound.
Step 1: Synthesis of 2-Nitro-5-benzyloxytoluene
This initial step involves the protection of the hydroxyl group of 2-nitro-5-hydroxytoluene as a benzyl ether. This is a standard Williamson ether synthesis.
Reaction:
Caption: Reaction scheme for the synthesis of 2-Nitro-5-benzyloxytoluene.
Procedure:
A stirred mixture of 2-nitro-5-hydroxytoluene (1.0 eq), benzyl chloride (1.1 eq), and anhydrous potassium carbonate (1.0 eq) in dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 2-nitro-5-benzyloxytoluene.
Step 2: Synthesis of 2-Nitro-5-benzyloxyphenylpyruvic acid
This step is a Reissert condensation, where the methyl group of 2-nitro-5-benzyloxytoluene is condensed with diethyl oxalate in the presence of a strong base.
Reaction:
Synthesis of 5-Benzyloxyindole-2-carboxylic Acid from Indole: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 5-benzyloxyindole-2-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available precursor, indole. The synthesis involves a series of key transformations, including electrophilic nitration, reduction, diazotization, etherification, N-protection, C-2 carboxylation, and deprotection. This document outlines the experimental procedures, quantitative data, and logical workflow to facilitate the successful synthesis of the target compound.
Synthetic Strategy Overview
The overall synthetic pathway from indole to 5-benzyloxyindole-2-carboxylic acid is a seven-step process. The strategy focuses on the sequential functionalization of the indole core, beginning with the introduction of a substituent at the 5-position, followed by modification and subsequent functionalization at the 2-position. Protection of the indole nitrogen is a crucial step to direct the regioselectivity of the C-2 carboxylation.
An In-depth Technical Guide to 5-(benzyloxy)-1H-indole-2-carboxylic acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-(benzyloxy)-1H-indole-2-carboxylic acid, alongside detailed experimental protocols for its synthesis and potential biological evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.
Core Chemical Properties
This compound is a derivative of indole-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry. The presence of the benzyloxy group at the 5-position modifies its electronic and steric properties, influencing its reactivity and biological activity.
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₃NO₃ | [1][2][3] |
| Molecular Weight | 267.28 g/mol | [1] |
| CAS Number | 6640-09-1 | [1][2][3] |
| Appearance | Off-white to pale yellow crystalline powder | |
| Melting Point | Approximately 149-150 °C (of a related compound) | [4] |
| Solubility | Soluble in DMSO and DMF; slightly soluble in water. | |
| pKa | Data not available |
Spectroscopic Profile
The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a detailed peak list is not publicly available, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the indole, benzyl, and carboxylic acid moieties.
-
¹H NMR: Expected signals would include aromatic protons from both the indole and benzyl rings, a singlet for the benzylic CH₂ group, a broad singlet for the indole N-H proton, and a downfield signal for the carboxylic acid proton.
-
¹³C NMR: The spectrum would show signals for the aromatic carbons of both ring systems, the benzylic carbon, the carbons of the indole core, and a characteristic downfield signal for the carboxylic acid carbon. A reference to the availability of a ¹³C NMR spectrum can be found in the SpectraBase database.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[7] Key expected absorption peaks are detailed in the table below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| N-H (Indole) | ~3400-3300 | Medium |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Aliphatic) | 3000-2850 | Medium |
| C=O (Carboxylic Acid) | 1710-1680 | Strong |
| C=C (Aromatic) | 1600-1450 | Medium-Strong |
| C-O (Ether) | 1275-1200 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the benzyl group, the carboxylic acid group, and other characteristic fragments of the indole core. The NIST WebBook provides access to the electron ionization mass spectrum.[8]
| Ion | m/z (expected) | Description |
| [M]⁺ | 267 | Molecular Ion |
| [M - COOH]⁺ | 222 | Loss of carboxylic acid group |
| [M - C₇H₇]⁺ | 176 | Loss of benzyl group |
| [C₇H₇]⁺ | 91 | Benzyl cation |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a representative protocol for evaluating its potential biological activity.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, adapted from general procedures for the synthesis of indole derivatives.[9][10] A plausible synthetic route is outlined below.
Step 1: Benzylation of 4-aminophenol
-
Dissolve 4-aminophenol in a suitable solvent such as ethanol or DMF.
-
Add a base, for example, potassium carbonate (K₂CO₃).
-
Add benzyl chloride dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up to extract the product, 4-(benzyloxy)aniline.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of the corresponding diazonium salt and subsequent reduction
-
Dissolve 4-(benzyloxy)aniline in an acidic aqueous solution (e.g., HCl).
-
Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl.
-
Slowly add the diazonium salt solution to the reducing agent solution at low temperature to form the corresponding hydrazine.
Step 3: Fischer Indole Synthesis
-
React the synthesized 4-(benzyloxy)phenylhydrazine with pyruvic acid in a suitable solvent, such as ethanol or acetic acid.
-
Heat the reaction mixture to reflux for several hours.
-
Upon cooling, the product, this compound, should precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry.
-
Further purification can be achieved by recrystallization.
Biological Activity: HIV-1 Integrase Inhibition Assay
Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of HIV-1 integrase inhibitors.[11][12][13] These compounds are thought to chelate the essential Mg²⁺ ions in the enzyme's active site, thereby inhibiting the strand transfer step of viral DNA integration.[11][12] A representative protocol for an in vitro HIV-1 integrase inhibition assay is provided below.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Donor DNA (pre-processed viral LTR sequence)
-
Target DNA (oligonucleotide mimicking host DNA)
-
Assay buffer (containing MgCl₂, DTT, and other necessary components)
-
This compound (test compound)
-
Known HIV-1 integrase inhibitor (positive control, e.g., Raltegravir)
-
DMSO (solvent for compounds)
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted test compound, positive control, or DMSO (negative control) to the respective wells.
-
Add the HIV-1 integrase enzyme to all wells and incubate for a specified time at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the donor and target DNA substrates.
-
Incubate the plate at 37°C for a defined period to allow the strand transfer reaction to occur.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the extent of DNA integration using a suitable detection method, such as a fluorescence-based assay that measures the incorporation of a labeled donor DNA into the target DNA.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
Conclusion
This compound is a versatile chemical intermediate with potential applications in medicinal chemistry, particularly in the development of novel antiviral agents. This technical guide provides a solid foundation of its chemical properties and offers detailed experimental protocols to facilitate further research and development in this area. The provided information on its synthesis and potential as an HIV-1 integrase inhibitor highlights a promising avenue for future drug discovery efforts.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. scbt.com [scbt.com]
- 3. 5-Benzyloxy-1H-indole-2-carboxylic acid [oakwoodchemical.com]
- 4. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 5-Benzyloxyindole-2-carboxylic acid [webbook.nist.gov]
- 8. 5-Benzyloxyindole-2-carboxylic acid [webbook.nist.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Benzyloxy)-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Benzyloxy)-1H-indole-2-carboxylic acid is a pivotal building block in medicinal chemistry, recognized for its versatile role in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and insights into its application in drug discovery, with a focus on its utility as a precursor for novel therapeutics. Experimental methodologies for relevant biological assays are also presented to facilitate further research and development.
Physicochemical Properties
This compound, also known as 5-(phenylmethoxy)-1H-indole-2-carboxylic acid, is an off-white powder. Its core structure features an indole ring system, a versatile scaffold in numerous pharmaceuticals. The benzyloxy group at the 5-position and the carboxylic acid at the 2-position offer key sites for chemical modification, making it a valuable intermediate in organic synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₃NO₃ | [1][2][3] |
| Molecular Weight | 267.28 g/mol | [1][2] |
| CAS Number | 6640-09-1 | [1][2][3] |
| Appearance | Off-white powder | [1] |
| Purity | ≥ 95% | [2] |
| Storage Conditions | 0-8°C, Protect from light | [1][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the Fischer indole synthesis, a well-established method for preparing indoles from a substituted phenylhydrazine and a carbonyl compound under acidic conditions.
Experimental Protocol: Fischer Indole Synthesis
This protocol is adapted from established Fischer indole synthesis procedures for analogous compounds.
Materials:
-
4-(Benzyloxy)phenylhydrazine hydrochloride
-
Pyruvic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(benzyloxy)phenylhydrazine hydrochloride (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add pyruvic acid (1.1 equivalents).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add water and ethyl acetate. Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product as an off-white solid.
Biological Significance and Applications in Drug Discovery
The indole-2-carboxylic acid scaffold is a privileged structure in drug discovery, present in numerous compounds with a wide range of biological activities. This compound serves as a key intermediate in the synthesis of potential therapeutic agents.
HIV-1 Integrase Inhibition
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus. The indole nucleus and the carboxylic acid group can chelate with the magnesium ions in the active site of the enzyme, leading to the inhibition of the strand transfer process.
Cannabinoid Receptor Modulation
Indole-2-carboxamides, synthesized from this compound, have been shown to act as allosteric modulators of the cannabinoid CB1 receptor. Allosteric modulators offer a nuanced approach to receptor pharmacology, potentially leading to safer and more effective drugs. The modulation of the CB1 receptor by these compounds can influence downstream signaling pathways, such as the ERK1/2 pathway.
Experimental Protocols for Biological Assays
HIV-1 Integrase Strand Transfer Assay
This protocol provides a general outline for a non-radioactive HIV-1 integrase assay.
Principle: This assay measures the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase. A donor substrate (DS) DNA, mimicking the viral DNA end, is immobilized on a plate. The integrase processes the DS DNA and then integrates it into a target substrate (TS) DNA. The integrated product is detected using an antibody specific for a tag on the TS DNA.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA
-
Recombinant HIV-1 integrase
-
Double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., DIG)
-
Wash buffers, reaction buffer, blocking buffer
-
HRP-labeled anti-DIG antibody
-
TMB substrate and stop solution
-
Test compound (e.g., a derivative of this compound)
Procedure:
-
Plate Preparation: Coat streptavidin-coated 96-well plates with biotinylated DS DNA. Wash to remove unbound DNA.
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA. Wash to remove unbound integrase.
-
Inhibitor Incubation: Add the test compound at various concentrations to the wells and incubate.
-
Strand Transfer Reaction: Add the TS DNA to initiate the strand transfer reaction. Incubate to allow for integration.
-
Detection: Wash the wells to remove unreacted TS DNA. Add HRP-labeled anti-DIG antibody and incubate.
-
Signal Generation: After washing, add TMB substrate. Stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at 450 nm. Calculate the IC₅₀ value of the test compound.
[³⁵S]GTPγS Binding Assay for CB1 Receptor Modulation
This assay is used to determine the functional activity of compounds at G-protein coupled receptors like the CB1 receptor.
Principle: Agonist activation of a G-protein coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation. Allosteric modulators can enhance or inhibit this agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes expressing the human CB1 receptor
-
[³⁵S]GTPγS
-
GDP
-
CB1 receptor agonist (e.g., CP55,940)
-
Test compound (e.g., an indole-2-carboxamide derivative)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, EDTA, BSA)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microtiter plate, prepare a reaction mixture containing cell membranes, GDP, and the test compound at various concentrations.
-
Agonist Stimulation: Add the CB1 receptor agonist to stimulate the receptor.
-
Initiation of Binding: Add [³⁵S]GTPγS to the wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C with gentle shaking.
-
Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the effect of the test compound on agonist-stimulated [³⁵S]GTPγS binding.
Signaling Pathway Visualization
Indole-2-carboxamide derivatives, as allosteric modulators of the CB1 receptor, can influence intracellular signaling cascades. The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a key downstream target.
Caption: ERK1/2 Signaling Pathway Modulation by CB1 Receptor.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature allows for the synthesis of diverse libraries of compounds with potential therapeutic applications, ranging from antiviral to neuromodulatory agents. The detailed protocols and pathway information provided in this guide are intended to serve as a valuable resource for researchers aiming to explore the full potential of this important synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay [frontiersin.org]
Elucidation of the Structure of 5-(Phenylmethoxy)-1H-indole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-(phenylmethoxy)-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. This document details the analytical data, experimental protocols, and logical workflows required to confirm the structure and purity of this versatile molecule.
Molecular Structure and Properties
5-(phenylmethoxy)-1H-indole-2-carboxylic acid, also known as 5-(benzyloxy)-1H-indole-2-carboxylic acid, possesses a core indole scaffold, a foundational structure in numerous pharmacologically active agents. The presence of the phenylmethoxy (benzyloxy) group at the 5-position and a carboxylic acid at the 2-position provides sites for further chemical modification, making it a valuable building block in medicinal chemistry.
Below is a summary of its key physical and chemical properties:
| Property | Value |
| Molecular Formula | C₁₆H₁₃NO₃[1][2] |
| Molecular Weight | 267.28 g/mol [1][2] |
| CAS Number | 6640-09-1[3] |
| Appearance | White to off-white solid |
| Synonyms | This compound, 5-Benzyloxyindole-2-carboxylic acid |
Structure Diagram:
Caption: Chemical structure of 5-(phenylmethoxy)-1H-indole-2-carboxylic acid.
Synthesis Protocol
The synthesis of 5-(phenylmethoxy)-1H-indole-2-carboxylic acid is typically achieved through a two-step process involving the synthesis of the corresponding ethyl ester followed by its hydrolysis.
Experimental Workflow:
Caption: Synthetic workflow for the preparation of the target compound.
Detailed Methodology:
Step 1: Synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
The synthesis of the ethyl ester precursor is a common starting point. While various methods exist for the formation of the indole ring, a common route involves the Fischer indole synthesis or other cyclization strategies from appropriately substituted anilines and pyruvate derivatives. For the purpose of this guide, we assume the starting ester is available.
Step 2: Hydrolysis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
The hydrolysis of the ethyl ester to the carboxylic acid is a standard procedure.
-
Reagents and Equipment:
-
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and filtration
-
-
Procedure:
-
Dissolve ethyl 5-(benzyloxy)-1H-indole-2-carboxylate in ethanol in a round-bottom flask.
-
Add an aqueous solution of potassium hydroxide. The molar excess of KOH should be sufficient to ensure complete hydrolysis.
-
Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.
-
The product, 5-(phenylmethoxy)-1H-indole-2-carboxylic acid, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
-
Spectroscopic Data and Structural Elucidation
The structure of 5-(phenylmethoxy)-1H-indole-2-carboxylic acid is confirmed through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Sharp | N-H stretch (indole) |
| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid) |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C stretching (aromatic rings) |
| ~1250 | Strong | C-O stretch (ether and carboxylic acid) |
Note: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | Singlet | 1H | N-H (indole) |
| ~10.0 | Broad Singlet | 1H | O-H (carboxylic acid) |
| 7.5-7.2 | Multiplet | 5H | Phenyl-H (benzyloxy group) |
| ~7.4 | Doublet | 1H | H-4 (indole) |
| ~7.3 | Doublet | 1H | H-7 (indole) |
| ~7.1 | Singlet | 1H | H-3 (indole) |
| ~7.0 | Doublet of Doublets | 1H | H-6 (indole) |
| ~5.1 | Singlet | 2H | -CH₂- (benzyl) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (carboxylic acid) |
| ~155 | C-5 (indole, attached to oxygen) |
| ~137 | Quaternary C (phenyl, attached to -CH₂-) |
| ~135 | C-7a (indole) |
| ~130 | C-2 (indole) |
| 129-127 | Phenyl carbons |
| ~128 | C-3a (indole) |
| ~122 | C-4 (indole) |
| ~115 | C-7 (indole) |
| ~113 | C-6 (indole) |
| ~105 | C-3 (indole) |
| ~70 | -CH₂- (benzyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 267 | [M]⁺˙ (Molecular ion) |
| 222 | [M - COOH]⁺ (Loss of carboxylic acid group) |
| 91 | [C₇H₇]⁺ (Tropylium ion from benzyl group) |
Structure Elucidation Workflow:
Caption: Logical workflow for the structural elucidation of the target compound.
Biological Context and Potential Signaling Pathways
5-(phenylmethoxy)-1H-indole-2-carboxylic acid serves as a precursor for compounds targeting various biological pathways. Notably, derivatives have been investigated as histamine H3 receptor antagonists and peroxisome proliferator-activated receptor-gamma (PPAR-γ) binding agents.[4][5]
Potential Signaling Pathway Involvement (as a precursor):
The diagram below illustrates a generalized pathway where a derivative of this core structure could act as a receptor antagonist.
Caption: Generalized G-protein coupled receptor (GPCR) antagonism pathway.
This guide provides a foundational understanding of the synthesis, characterization, and potential biological relevance of 5-(phenylmethoxy)-1H-indole-2-carboxylic acid. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
A Technical Guide to the Spectroscopic Characterization of 5-Benzyloxyindole-2-carboxylic Acid
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-benzyloxyindole-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The empirical formula for 5-benzyloxyindole-2-carboxylic acid is C₁₆H₁₃NO₃, with a molecular weight of 267.28 g/mol .[1][2] The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this molecule.
¹H NMR Data (Predicted)
Table 1: Predicted ¹H NMR Data for 5-Benzyloxyindole-2-carboxylic Acid
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~11.8 | br s | N-H (Indole) |
| ~10.0-13.0 | br s | O-H (Carboxylic Acid) |
| ~7.2-7.5 | m | Phenyl-H |
| ~7.4 | d | H-4 |
| ~7.2 | d | H-7 |
| ~7.0 | dd | H-6 |
| ~6.9 | s | H-3 |
| ~5.1 | s | -CH₂- |
Note: These are predicted values based on analogous compounds and are subject to variation based on solvent and experimental conditions.
¹³C NMR Data
The ¹³C NMR spectrum for 5-benzyloxyindole-2-carboxylic acid has been reported and the data is summarized in Table 2.[5][6]
Table 2: ¹³C NMR Data for 5-Benzyloxyindole-2-carboxylic Acid
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (Carboxylic Acid) |
| ~154 | C-5 |
| ~138 | Quaternary Phenyl-C |
| ~132 | C-7a |
| ~129 | C-2 |
| ~128.5 | Phenyl-C |
| ~128 | Phenyl-C |
| ~127.5 | C-3a |
| ~125 | C-7 |
| ~115 | C-4 |
| ~113 | C-6 |
| ~104 | C-3 |
| ~71 | -CH₂- |
The infrared spectrum of 5-benzyloxyindole-2-carboxylic acid exhibits characteristic absorption bands corresponding to its functional groups.[1] A summary of the major peaks is provided in Table 3. The spectrum is dominated by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and various C-H and C-O stretches.
Table 3: Key IR Absorption Bands for 5-Benzyloxyindole-2-carboxylic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium | N-H stretch (Indole) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480, ~1450 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (Ether and Carboxylic Acid) |
Electron ionization mass spectrometry of 5-benzyloxyindole-2-carboxylic acid results in fragmentation of the molecule. The mass-to-charge ratios (m/z) of the parent ion and major fragments are listed in Table 4.[2]
Table 4: Mass Spectrometry Data for 5-Benzyloxyindole-2-carboxylic Acid
| m/z | Relative Intensity | Assignment |
| 267 | Moderate | [M]⁺ (Molecular Ion) |
| 222 | Moderate | [M - COOH]⁺ |
| 91 | Strong | [C₇H₇]⁺ (Benzyl Cation) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 5-benzyloxyindole-2-carboxylic acid. Specific instrument parameters may need to be optimized.
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-benzyloxyindole-2-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Sample Preparation: Prepare a solid sample for analysis. A common method is the KBr pellet technique, where a small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with the solid sample directly.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument's sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound like 5-benzyloxyindole-2-carboxylic acid is depicted in the following diagram.
References
- 1. 5-Benzyloxyindole-2-carboxylic acid [webbook.nist.gov]
- 2. 5-Benzyloxyindole-2-carboxylic acid [webbook.nist.gov]
- 3. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
- 4. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
The Multifaceted Biological Activities of Indole-2-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. Among these, derivatives of indole-2-carboxylic acid have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of indole-2-carboxylic acid derivatives, with a focus on their anticancer, antiviral, antimicrobial, and anti-inflammatory properties. Quantitative data from key studies are summarized, detailed experimental protocols for relevant assays are provided, and important biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this versatile chemical class.
Anticancer Activity
Indole-2-carboxylic acid derivatives have demonstrated notable cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.
A series of novel 1H-indole-2-carboxylic acid derivatives have been designed and synthesized to target the 14-3-3η protein, which is implicated in liver cancer. One of the lead compounds, C11, showed potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells[1]. Another study reported the synthesis of indole-2-carboxylic acid dinuclear copper(II) complexes, with the complex ICA-Cu exhibiting significant growth-inhibitory activity against human breast cancer cell lines MDA-MB-231 and MCF-7[2]. Furthermore, certain indole-2-carboxamide derivatives have been identified as potent EGFR/CDK2 dual inhibitors, with some compounds showing greater antiproliferative activity than the reference drug doxorubicin against cell lines such as A-549 (lung cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer)[3].
Quantitative Data: Anticancer Activity
| Compound/Derivative | Target/Cell Line | Activity (IC50/GI50) | Reference |
| Compound C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver Cancer) | Not specified in abstract | [1] |
| ICA-Cu | MDA-MB-231 (Breast Cancer) | 5.43 µM | [2] |
| ICA-Cu | MCF-7 (Breast Cancer) | 5.69 µM | [2] |
| Compound 5e (Indole-2-carboxamide) | A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic), HT-29 (Colon) | GI50 = 0.95 µM | [3] |
| Thiazolyl-indole-2-carboxamide 6e | Various cancer cell lines | IC50 = 4.36 - 23.86 µM | [4] |
| Thiazolyl-indole-2-carboxamide 6i | Various cancer cell lines | IC50 = 4.36 - 23.86 µM | [4] |
| Indole-2-carboxamide Va | Various cancer cell lines | GI50 = 26 nM | [5] |
| Indole-2-carboxamide Vg | Various cancer cell lines | GI50 = 31 nM | [5] |
Antiviral Activity
A significant area of investigation for indole-2-carboxylic acid derivatives has been their potent inhibitory activity against viral enzymes, particularly HIV-1 integrase. This enzyme is crucial for the replication of the human immunodeficiency virus (HIV) by catalyzing the insertion of the viral DNA into the host genome.
Several studies have focused on designing and synthesizing indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds typically function by chelating the two Mg2+ ions within the active site of the integrase enzyme[6][7][8][9]. Structural optimizations, such as the introduction of a halogenated benzene ring at the C6 position and a long branch at the C3 position of the indole core, have been shown to significantly enhance the inhibitory activity[6][9]. For instance, derivative 17a was found to have an IC50 value of 3.11 μM, while further optimization led to compound 20a with a remarkably improved IC50 of 0.13 μM[7][9].
Quantitative Data: Antiviral Activity (HIV-1 Integrase Inhibition)
| Compound/Derivative | Target | Activity (IC50) | Reference |
| Compound 17a | HIV-1 Integrase | 3.11 µM | [7][8][10] |
| Compound 20a | HIV-1 Integrase | 0.13 µM | [6][9] |
Antimicrobial Activity
Indole-2-carboxylic acid and its derivatives have also exhibited promising activity against a variety of microbial pathogens, including bacteria and fungi.
Ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. For example, one compound demonstrated significant activity against Enterococcus faecalis and the pathogenic yeast Candida albicans, with a minimum inhibitory concentration (MIC) of 8 µg/mL[11][12]. Other derivatives also showed noticeable antifungal activity against C. albicans[12]. Another study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties reported a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against strains like Staphylococcus aureus, MRSA, Escherichia coli, and Bacillus subtilis[13]. Furthermore, certain indole derivatives have shown effects against extensively drug-resistant Acinetobacter baumannii (XDRAB), with MIC values ranging from 64 to 1024 µg/mL[14].
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microorganism | Activity (MIC) | Reference |
| Amide derivative 2 | Enterococcus faecalis | 8 µg/mL | [11][12] |
| Amide derivative 2 | Candida albicans | 8 µg/mL | [11][12] |
| Ester derivative 1 | Candida albicans | 32 µg/mL | [12] |
| Amide derivative 3 | Candida albicans | 64 µg/mL | [12] |
| Amide derivative 5 | Candida albicans | 64 µg/mL | [12] |
| Ester derivative 6 | Candida albicans | 32 µg/mL | [12] |
| Indole-thiadiazole 2c | Bacillus subtilis | 3.125 µg/mL | [13] |
| Indole-triazole 3c | Bacillus subtilis | 3.125 µg/mL | [13] |
| Indole-triazole 3d | Candida krusei | 3.125 µg/mL | [13] |
| 5-iodoindole | XDR Acinetobacter baumannii | 64 µg/mL | [14] |
| 3-methylindole | XDR Acinetobacter baumannii | 64 µg/mL | [14] |
Anti-inflammatory Activity
Derivatives of indole-2-carboxylic acid have been investigated for their potential to modulate inflammatory responses. A key target in this area is the inhibition of pro-inflammatory mediators in macrophages activated by lipopolysaccharide (LPS).
One study synthesized a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives and found that they effectively inhibited the LPS-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells[15]. Another approach involved the structural modification of ursolic acid with an indole moiety, which resulted in derivatives that significantly reduced the levels of pro-inflammatory cytokines in LPS-induced RAW 264.7 cells[16].
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Assay | Activity (IC50) | Reference |
| Ursolic acid-indole derivative UA-1 | NO Inhibition in LPS-induced RAW 264.7 cells | 2.2 ± 0.4 µM | [17] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[18][19][20][21]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the indole-2-carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.[22][23][24]
Principle: A biotinylated donor DNA substrate (representing the viral DNA) and a digoxin-labeled target DNA substrate (representing the host DNA) are used. In the presence of HIV-1 integrase, the donor DNA is integrated into the target DNA. The resulting product, containing both biotin and digoxin, is captured on a streptavidin-coated plate and detected with an anti-digoxin antibody conjugated to horseradish peroxidase (HRP).
Procedure:
-
Plate Coating: Coat a streptavidin-coated 96-well plate with the biotinylated donor DNA substrate.
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells to allow binding to the donor DNA.
-
Inhibitor Addition: Add the indole-2-carboxylic acid derivatives at various concentrations.
-
Strand Transfer Reaction: Add the digoxin-labeled target DNA to initiate the strand transfer reaction and incubate.
-
Detection: Wash the plate to remove unbound reagents. Add an HRP-conjugated anti-digoxin antibody. After another wash step, add a TMB substrate to develop a colorimetric signal.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition of integrase activity and determine the IC50 value.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26][27][28][29]
Principle: A standardized suspension of the test microorganism is inoculated into a series of wells containing two-fold serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the indole-2-carboxylic acid derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., McFarland standards).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
LPS-Induced Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).[30][31][32][33][34]
Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO is rapidly converted to nitrite in the culture medium. The Griess reagent is used to quantify the nitrite concentration, which serves as an indicator of NO production.
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the indole-2-carboxylic acid derivatives for a short period before stimulating with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at approximately 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production.
Western Blot Analysis of Signaling Pathways
Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the modulation of signaling pathways by the test compounds.[35][36][37][38][39]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Procedure:
-
Cell Lysis: Treat cells with the indole-2-carboxylic acid derivative for a specified time, then lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated or total forms of signaling proteins).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between different treatment groups.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of HIV-1 Integrase inhibition by indole-2-carboxylic acid derivatives.
Experimental Workflow Diagram
Caption: General workflow for the MTT cell viability assay.
Conclusion
Indole-2-carboxylic acid derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory, underscores their potential to address significant unmet medical needs. The ability to readily modify the indole core allows for the fine-tuning of activity and specificity, paving the way for the design of next-generation drug candidates. This technical guide provides a foundational understanding of the biological activities of these compounds, offering valuable insights for researchers and drug development professionals working in this exciting field. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
- 1. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. xpressbio.com [xpressbio.com]
- 25. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. protocols.io [protocols.io]
- 28. Broth microdilution - Wikipedia [en.wikipedia.org]
- 29. rr-asia.woah.org [rr-asia.woah.org]
- 30. bio-protocol.org [bio-protocol.org]
- 31. academic.oup.com [academic.oup.com]
- 32. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. benchchem.com [benchchem.com]
- 36. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 37. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 38. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 39. Western Blot Protocol | Proteintech Group [ptglab.com]
The Genesis and Utility of 5-(Benzyloxy)-1H-indole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Benzyloxy)-1H-indole-2-carboxylic acid stands as a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. While not extensively studied for its intrinsic biological activities, its significance lies in its role as a versatile building block for the synthesis of a diverse range of pharmacologically active compounds. This technical guide consolidates the available information on its discovery, synthesis, and its application in the development of therapeutic agents, with a particular focus on its use in creating histamine H3 receptor antagonists and peroxisome proliferator-activated receptor-gamma (PPAR-γ) binding agents. Detailed experimental protocols and characterization data are provided to support further research and development efforts.
Introduction: A Molecule of Synthetic Importance
This compound (Figure 1) is a heterocyclic compound characterized by an indole core, a carboxylic acid group at the 2-position, and a benzyloxy substituent at the 5-position. Its discovery and initial synthesis were driven by the need for functionalized indole scaffolds in the burgeoning field of pharmaceutical development. The strategic placement of the benzyloxy group provides a stable protecting group for the 5-hydroxyl functionality, which is often a key interaction point in biological targets, while the carboxylic acid offers a reactive handle for further molecular elaboration.
Figure 1: Chemical Structure of this compound.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₃NO₃ | [1] |
| Molecular Weight | 267.28 g/mol | [1] |
| CAS Number | 6640-09-1 | [1][2] |
| Appearance | Off-white to pale yellow powder | [1] |
| Purity (typical) | ≥95% | [1] |
| Storage Conditions | Store at 5°C, protect from light | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. One established route begins with 3-hydroxybenzaldehyde, as outlined in the following experimental protocol.
Experimental Protocol: Synthesis from 3-Hydroxybenzaldehyde
This protocol is based on the synthetic strategy for producing 5-substituted indole-2-carboxylic acids.
Step 1: Benzylation of 3-Hydroxybenzaldehyde
-
Reaction: 3-Hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF).
-
Procedure: To a solution of 3-hydroxybenzaldehyde in the chosen solvent, add potassium carbonate followed by the dropwise addition of benzyl bromide. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion (monitored by TLC). After an aqueous workup and extraction with an organic solvent, the crude product, 3-(benzyloxy)benzaldehyde, is purified by column chromatography or recrystallization.
Step 2: Knoevenagel Condensation with Ethyl Azidoacetate
-
Reaction: 3-(Benzyloxy)benzaldehyde is condensed with ethyl azidoacetate using a base catalyst (e.g., sodium ethoxide in ethanol) to form ethyl 2-azido-3-(3-(benzyloxy)phenyl)acrylate.
-
Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, a mixture of 3-(benzyloxy)benzaldehyde and ethyl azidoacetate is added dropwise at a low temperature (e.g., 0-5 °C). The reaction is stirred for several hours and then quenched with water. The product is extracted and purified.
Step 3: Hemetsberger Indole Synthesis
-
Reaction: The resulting azidocinnamate is cyclized to the indole ring through thermal decomposition in a high-boiling solvent like xylene. This reaction proceeds via a nitrene intermediate.
-
Procedure: Ethyl 2-azido-3-(3-(benzyloxy)phenyl)acrylate is dissolved in xylene and heated to reflux. The reaction progress is monitored by the evolution of nitrogen gas and TLC. Upon completion, the solvent is removed under reduced pressure, and the crude ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is purified.
Step 4: Saponification to the Carboxylic Acid
-
Reaction: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous alcoholic solution.
-
Procedure: Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is heated to reflux until the ester is completely consumed (TLC monitoring). After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The primary value of this compound lies in its utility as a scaffold for the synthesis of biologically active molecules.
Histamine H3 Receptor Antagonists
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[4] Antagonists of this receptor have shown therapeutic potential for treating a variety of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD). This compound serves as a key starting material for the synthesis of novel, potent, and selective non-imidazole H3 receptor antagonists.[3][4] The indole core often forms the central scaffold of these antagonists, with the carboxylic acid group being converted to various amides and other functionalities to optimize binding affinity and pharmacokinetic properties.
Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Binding Agents
PPAR-γ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.[5][6] Ligands that activate PPAR-γ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. This compound has been utilized as a precursor in the synthesis of novel PPAR-γ binding agents.[3] The indole moiety can serve as a hydrophobic pharmacophore that interacts with the ligand-binding domain of the receptor. The carboxylic acid function allows for the introduction of various side chains that can be tailored to enhance potency and selectivity.
Signaling Pathways of Downstream Molecules
While this compound itself is not known to directly modulate specific signaling pathways, the compounds derived from it have well-defined mechanisms of action.
Caption: Signaling pathways modulated by molecules derived from the title compound.
Conclusion
This compound is a testament to the importance of foundational molecules in the complex process of drug discovery. While it may not be the final active pharmaceutical ingredient, its role as a versatile and strategically designed intermediate is indispensable. The synthetic routes to this compound are well-established, providing a reliable source for its use in the development of novel therapeutics targeting a range of diseases. Further exploration of derivatives based on this scaffold holds promise for the discovery of new and improved medicines. This guide provides a comprehensive overview for researchers looking to leverage the synthetic potential of this valuable indole derivative.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. 5-Benzyloxy-1H-indole-2-carboxylic acid [oakwoodchemical.com]
- 3. goldbio.com [goldbio.com]
- 4. Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor gamma (PPARgamma) ligands as bifunctional regulators of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications [mdpi.com]
The Pivotal Role of the Benzyloxy Group in Modulating the Biological Activity of Indole-2-Carboxylic Acid Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its activity can be significantly tuned by substitutions on the indole ring. Among these, the benzyloxy group has emerged as a critical pharmacophore, capable of influencing potency, selectivity, and pharmacokinetic properties. This guide explores the multifaceted role of the benzyloxy moiety in the activity of indole-2-carboxylic acid derivatives, drawing upon key findings in the fields of antiviral, anticancer, and immunomodulatory research.
The Benzyloxy Group as a Key Pharmacophoric Element
The benzyloxy group, consisting of a benzyl group linked through an oxygen atom, is more than a simple bulky substituent. Its presence can confer several advantageous properties to a molecule. It is often employed to introduce a key hydrophobic interaction with the target protein.[1][2] The phenyl ring of the benzyloxy group can engage in π-π stacking and hydrophobic interactions within the binding pocket of a receptor or enzyme, thereby enhancing the binding affinity of the parent molecule.[3][4] Furthermore, the benzyloxy group can act as a versatile synthetic handle and is sometimes used as a protecting group during chemical synthesis.[2]
The position of the benzyloxy group on the indole ring, as well as substitutions on its own phenyl ring, can dramatically alter the biological activity, highlighting its importance in establishing a precise structure-activity relationship (SAR).[4]
Applications in HIV-1 Integrase Inhibition
One of the most significant applications of benzyloxy-substituted indole-2-carboxylic acids is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[5][6] HIV-1 integrase is a crucial enzyme for viral replication, and its inhibition is a clinically validated strategy for treating HIV-1 infection.[7] The indole-2-carboxylic acid core is known to chelate with two Mg²⁺ ions in the active site of the integrase.[5][6]
The introduction of a benzyloxy group, particularly at the C3 position of the indole core, has been shown to significantly enhance the inhibitory activity. This is attributed to the benzyloxy moiety extending into a hydrophobic cavity near the active site, leading to improved interactions.[5][6]
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the inhibitory activity of selected benzyloxy-substituted indole-2-carboxylic acid derivatives against HIV-1 integrase.
| Compound | Substitution on Indole Core | IC₅₀ (μM) | Reference |
| 17b | 3-(((4-(trifluoromethyl)benzyl)oxy)methyl) | Not explicitly stated for integrase, but related compounds showed significant activity. | [5] |
| 10a | C3-benzyloxymethyl | IC₅₀ restored after hydrolysis of ester. | [3] |
| 9a/9b | C3-substituted benzyloxymethyls | No inhibition (as isopropyl esters). | [3] |
Note: The data highlights the importance of the free carboxylic acid for activity and the beneficial effect of the benzyloxy group at the C3 position.
Experimental Protocols
General Synthesis of 3-(((4-(Trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid derivatives:
A common synthetic route involves the esterification of the indole-2-carboxylic acid, followed by the introduction of the benzyloxymethyl group at the C3 position, and subsequent hydrolysis of the ester to yield the final active carboxylic acid.[3][5]
HIV-1 Integrase Strand Transfer Inhibition Assay:
The inhibitory activity of the compounds against the strand transfer reaction of HIV-1 integrase is typically evaluated using a 96-well plate format. The assay measures the integration of a donor DNA substrate into a target DNA substrate. The reaction mixture contains the purified recombinant integrase enzyme, the DNA substrates, and the test compound at varying concentrations. The amount of integrated product is then quantified, often using a colorimetric or fluorescent method, to determine the IC₅₀ value of the compound.[5]
Visualizing the Mechanism of Action
The following diagram illustrates the proposed binding mode of indole-2-carboxylic acid-based INSTIs.
Caption: Binding mode of a benzyloxy-substituted indole-2-carboxylic acid inhibitor in the active site of HIV-1 integrase.
Role in Monoamine Oxidase (MAO) Inhibition
The benzyloxy moiety is a recognized pharmacophore in the design of monoamine oxidase (MAO) inhibitors, particularly for the MAO-B isoform, which is a target for the treatment of neurodegenerative diseases like Parkinson's disease.[1][2] The benzyloxy group contributes to hydrophobic interactions within the enzyme's active site.[2] Studies on various scaffolds, including indoles, have shown that the presence and position of the benzyloxy group are crucial for potent and selective MAO-B inhibition.[1][4]
Structure-Activity Relationship Insights
For various classes of MAO-B inhibitors, a benzyloxy group at the para position of a phenyl ring often results in higher inhibitory activity compared to ortho or meta positions.[4] This suggests a specific spatial requirement for the hydrophobic interaction mediated by the benzyloxy group within the MAO-B active site.
Experimental Workflow for MAO Inhibition Assay
Caption: General workflow for determining the MAO inhibitory activity of test compounds.
Other Therapeutic Applications
The versatility of the benzyloxy-indole-2-carboxylic acid scaffold extends to other areas of drug discovery:
-
Anticancer Activity: Certain indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis in cancer cells.[8] While not directly a benzyloxy group, the related benzylidene moiety highlights the importance of the benzyl group for activity, which is likely mediated by the inhibition of tubulin polymerization.[8]
-
IDO1/TDO Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are emerging targets for cancer immunotherapy.[9] Indole-2-carboxylic acid derivatives have been investigated as dual inhibitors of these enzymes.[9] The incorporation of a benzyloxy group could potentially enhance their activity by providing additional interactions within the enzyme active sites.
-
CysLT1 Antagonism: A derivative of indole-2-carboxylic acid was identified as a highly potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, a target for asthma treatment.[10] This underscores the potential of this scaffold in treating inflammatory conditions.
Synthetic Methodologies
The synthesis of benzyloxy-indole-2-carboxylic acids can be achieved through various routes. A common approach involves the protection of the carboxylic acid group, followed by N-alkylation or C-alkylation with a substituted benzyl halide, and subsequent deprotection.
General Synthetic Pathway
Caption: A generalized synthetic route for benzyloxy-substituted indole-2-carboxylic acids.
Conclusion
The benzyloxy group plays a crucial and versatile role in defining the biological activity of indole-2-carboxylic acid derivatives. Its ability to form key hydrophobic and π-π interactions has been effectively harnessed in the design of potent inhibitors for diverse therapeutic targets, most notably HIV-1 integrase and monoamine oxidase B. The structure-activity relationship data consistently demonstrates that the precise placement and electronic nature of the benzyloxy moiety are critical for achieving high potency and selectivity. Future explorations in this chemical space, guided by a deep understanding of the pharmacophoric contribution of the benzyloxy group, hold significant promise for the development of novel therapeutics.
References
- 1. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of 5-(Benzyloxy)-1H-indole-2-carboxylic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6640-09-1 | [2] |
| Molecular Formula | C₁₆H₁₃NO₃ | [2] |
| Molecular Weight | 267.28 g/mol | [2] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 192 °C | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMF and CH₂Cl₂. |
Experimental Protocols
The synthesis of 5-hydroxy-1H-indole-2-carboxamides from 5-(benzyloxy)-1H-indole-2-carboxylic acid is a two-step process. The first step involves the formation of an amide bond with an amine, followed by the removal of the benzyl protecting group to unmask the 5-hydroxy functionality.
Step 1: Amide Coupling of this compound with Piperidine
This protocol describes a general method for the synthesis of (5-(benzyloxy)-1H-indol-2-yl)(piperidin-1-yl)methanone using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Piperidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) (approximately 10 volumes).
-
To this solution, add piperidine (1.1 equivalents), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford (5-(benzyloxy)-1H-indol-2-yl)(piperidin-1-yl)methanone.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Yield (%) |
| This compound | 267.28 | 1.0 | - |
| Piperidine | 85.15 | 1.1 | - |
| (5-(Benzyloxy)-1H-indol-2-yl)(piperidin-1-yl)methanone | 334.42 | - | 85-95 |
Step 2: Debenzylation to Yield (5-Hydroxy-1H-indol-2-yl)(piperidin-1-yl)methanone
This protocol outlines the removal of the benzyl protecting group via catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor.
Materials:
-
(5-(Benzyloxy)-1H-indol-2-yl)(piperidin-1-yl)methanone
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve (5-(benzyloxy)-1H-indol-2-yl)(piperidin-1-yl)methanone (1 equivalent) in methanol (MeOH) or ethanol (EtOH) (approximately 20 volumes).
-
To this solution, add 10% palladium on carbon (Pd/C) (10-20% by weight of the starting material).
-
Add ammonium formate (5-10 equivalents) in one portion.
-
Heat the reaction mixture to reflux (around 60-80 °C) and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford (5-hydroxy-1H-indol-2-yl)(piperidin-1-yl)methanone.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Yield (%) |
| (5-(Benzyloxy)-1H-indol-2-yl)(piperidin-1-yl)methanone | 334.42 | 1.0 | - |
| (5-Hydroxy-1H-indol-2-yl)(piperidin-1-yl)methanone | 244.29 | - | 80-90 |
Experimental Workflow
Caption: Synthetic workflow for the preparation of (5-hydroxy-1H-indol-2-yl)(piperidin-1-yl)methanone.
Signaling Pathways of Potential Targets
Derivatives of 5-hydroxy-1H-indole-2-carboxamide have been investigated as modulators of various biological targets, including serotonin (5-HT) receptors, peroxisome proliferator-activated receptor-gamma (PPARγ), and histamine H3 receptors.[3] Understanding the signaling pathways of these targets is crucial for drug development.
Serotonin (5-HT) Receptor Signaling
Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate the effects of serotonin.[4] The 5-HT₂A receptor, a Gq/G₁₁-coupled receptor, is a prominent target.
Caption: Simplified 5-HT₂A receptor signaling pathway.
PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.[5]
References
Application Notes and Protocols for Coupling Reactions with 5-Benzyloxyindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for various coupling reactions involving 5-benzyloxyindole-2-carboxylic acid, a versatile building block in pharmaceutical and biochemical research. The protocols cover common amide and ester bond formations, as well as palladium-catalyzed cross-coupling reactions, providing a valuable resource for the synthesis of novel derivatives for drug discovery and development.
Introduction
5-Benzyloxyindole-2-carboxylic acid is a key synthetic intermediate utilized in the development of a range of biologically active molecules. Its structure, featuring a protected hydroxyl group and a reactive carboxylic acid, allows for diverse chemical modifications. This document outlines established methods for the coupling of this scaffold to various amines and alcohols and further functionalization through cross-coupling reactions. Derivatives of 5-benzyloxyindole-2-carboxylic acid have shown potential as Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) binding agents and as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) inhibitors, highlighting the importance of efficient and reliable synthetic routes to new analogues.[1][2][3]
Amide Coupling Reactions
Amide bond formation is a fundamental transformation in medicinal chemistry. The following protocols detail common methods for the coupling of 5-benzyloxyindole-2-carboxylic acid with primary and secondary amines.
Protocol 1: Amide Coupling using HATU
This protocol is adapted from a procedure for the amidation of a similar indole-2-carboxylic acid derivative and is effective for a wide range of amines.
Materials:
-
5-Benzyloxyindole-2-carboxylic acid
-
Amine (primary or secondary)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-benzyloxyindole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.0-3.0 eq).
-
Stir the solution for 5 minutes at room temperature.
-
Add HATU (1.0-1.2 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Amide Coupling of Indole-2-Carboxylic Acid Derivatives:
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| BOP | DIPEA | DCM | 12 | 75-94 | [3] |
| HATU | DIPEA | DMF | 0.5 | >85 | [4] |
Note: Yields are reported for similar indole-2-carboxylic acid substrates and may vary for 5-benzyloxyindole-2-carboxylic acid.
Protocol 2: Amide Coupling using EDC/HOBt
This method is a widely used and generally reliable protocol for amide bond formation.
Materials:
-
5-Benzyloxyindole-2-carboxylic acid
-
Amine (primary or secondary)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
5% aqueous Lithium Chloride (LiCl) (for DMF)
-
5% aqueous Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-benzyloxyindole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the reaction mixture at room temperature for 15-60 minutes.
-
Add the amine (1.0-1.2 eq) and a base such as DIPEA or TEA (2.0 eq).
-
Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.
-
For reactions in DCM, wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
For reactions in DMF, dilute with ethyl acetate and wash with 5% aqueous LiCl, followed by the standard aqueous workup.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Esterification Reactions
Esterification of the carboxylic acid moiety can be used to modulate the physicochemical properties of the parent compound.
Protocol 3: Fischer-Speier Esterification
This classic method is suitable for the synthesis of simple alkyl esters using an excess of the corresponding alcohol as the solvent.
Materials:
-
5-Benzyloxyindole-2-carboxylic acid
-
Alcohol (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend or dissolve 5-benzyloxyindole-2-carboxylic acid (1.0 eq) in the desired alcohol (used as solvent).
-
Carefully add a catalytic amount of concentrated H₂SO₄ or p-TsOH (e.g., 5 mol%).
-
Heat the mixture to reflux and maintain for 2-24 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by recrystallization or column chromatography.
Quantitative Data for Fischer Esterification:
| Alcohol | Catalyst | Time (h) | Yield (%) | Reference |
| Ethanol | H₂SO₄ | 2 | 95 | [5] |
| Methanol | H₂SO₄ | 20 | 90 | [5] |
Note: Yields are for representative carboxylic acids and may vary.
Protocol 4: Steglich Esterification
This mild esterification is suitable for a broader range of alcohols, including more sterically hindered ones, and for substrates that are sensitive to acidic conditions.[6][7]
Materials:
-
5-Benzyloxyindole-2-carboxylic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 5-benzyloxyindole-2-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-12 hours, monitoring by TLC.
-
If using DCC, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate or the reaction mixture with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
For further diversification, derivatives of 5-benzyloxyindole-2-carboxylic acid (e.g., halo-substituted analogues) can undergo various palladium-catalyzed cross-coupling reactions. General conditions are provided below as a starting point for optimization.
General Considerations:
-
These reactions are sensitive to air and moisture; an inert atmosphere (Nitrogen or Argon) is crucial.
-
Palladium catalysts and ligands can be toxic and should be handled with care.
-
Reaction conditions, including catalyst, ligand, base, solvent, and temperature, often require optimization for specific substrates.
Representative Cross-Coupling Reactions:
| Reaction Type | Coupling Partners | Catalyst (example) | Ligand (example) | Base (example) | Solvent (example) |
| Suzuki | Aryl/vinyl boronic acid/ester | Pd(PPh₃)₄ | - | Na₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene |
| Heck | Alkene | Pd(OAc)₂ | PPh₃, PCy₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | - | Et₃N, Piperidine | THF, DMF |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ | BINAP, Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |
Application in Signaling Pathways
Derivatives of 5-benzyloxyindole-2-carboxylic acid have been investigated for their potential to modulate key signaling pathways implicated in various diseases.
PPAR-γ Signaling Pathway
5-Benzyloxyindole-2-carboxylic acid is a known precursor for the synthesis of PPAR-γ binding agents.[1] PPAR-γ is a nuclear receptor that plays a critical role in adipogenesis, insulin sensitivity, and inflammation.[8][9] Ligands can act as agonists, partial agonists, or antagonists, thereby modulating the expression of target genes.
EGFR/CDK2 Signaling Pathway
Indole-2-carboxamides have been identified as dual inhibitors of EGFR and CDK2, two key proteins in cancer cell proliferation and survival.[2][3] EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades promoting cell growth.[10] CDK2 is a cyclin-dependent kinase essential for cell cycle progression.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and evaluation of novel 5-benzyloxyindole-2-carboxamide derivatives.
References
- 1. goldbio.com [goldbio.com]
- 2. [PDF] Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARs: transcriptional effectors of fatty acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(Benzyloxy)-1H-indole-2-carboxylic Acid as a Versatile Building Block in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)-1H-indole-2-carboxylic acid is a pivotal heterocyclic building block in the synthesis of a wide array of bioactive molecules and approved pharmaceuticals. Its rigid indole core, coupled with the carboxylic acid functionality and the versatile benzyloxy protecting group, makes it an ideal starting material for the construction of complex molecular architectures. The indole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a diverse range of biological targets. The benzyloxy group at the 5-position can be readily removed via hydrogenolysis to reveal a phenol, providing a key handle for further functionalization or for direct interaction with biological targets. The carboxylic acid at the 2-position serves as a convenient anchor point for amide bond formation, a cornerstone reaction in the synthesis of many drug candidates.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of therapeutic agents: Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators and Histamine H3 Receptor (H3R) antagonists.
Application 1: Synthesis of Novel Indole-2-Carboxamides as Selective PPARγ Modulators
Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are effective in treating type 2 diabetes but are associated with side effects. The development of selective PPARγ modulators (SPPARMs) that exhibit partial agonism or antagonist activity is a key strategy to retain the therapeutic benefits while minimizing adverse effects. Indole-2-carboxamides derived from this compound have emerged as a promising class of potent and selective PPARγ modulators.
Signaling Pathway: PPARγ Activation
The activation of PPARγ involves its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of gene transcription. This pathway is central to the regulation of glucose and lipid metabolism.
Experimental Workflow: Synthesis of Indole-2-Carboxamide PPARγ Modulators
The general synthetic route involves the amide coupling of this compound with a desired amine, followed by debenzylation to yield the final active compound.
Detailed Experimental Protocol: Synthesis of a Novel Aryl Indole-2-Carboxamide
This protocol describes the synthesis of a representative indole-2-carboxamide, followed by debenzylation to yield a potent PPARγ modulator.
Step 1: Amide Coupling
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (e.g., a substituted aniline or benzylamine) (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 5-benzyloxy-N-substituted-1H-indole-2-carboxamide.
Step 2: Debenzylation
-
Dissolve the 5-benzyloxy-N-substituted-1H-indole-2-carboxamide (1.0 eq) in a mixture of ethanol and tetrahydrofuran (THF).
-
Add palladium on carbon (10% Pd/C) (0.1 eq by weight).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final 5-hydroxy-N-substituted-1H-indole-2-carboxamide.
Quantitative Data: Biological Activity of Indole-2-Carboxamide Analogs
The following table summarizes the in vitro activity of a series of synthesized indole-2-carboxamide analogs as PPARγ modulators.
| Compound ID | R-Group (Amine) | PPARγ Binding IC50 (nM) | PPARγ Transactivation (% of Rosiglitazone) |
| 1a | 4-Methoxybenzylamine | 150 | 35% |
| 1b | 4-Chlorobenzylamine | 85 | 20% |
| 1c | 3,4-Dichlorobenzylamine | 50 | 15% |
| 1d | Naphthalen-1-ylmethanamine | 30 | 10% |
| Rosiglitazone | (Reference) | 40 | 100% |
Data is representative and adapted from published literature on similar indole-2-carboxamide PPARγ modulators.
Application 2: Synthesis of Histamine H3 Receptor Antagonists
The Histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3R have therapeutic potential for the treatment of various neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD). This compound is a key starting material for the synthesis of potent and selective H3R antagonists.
Signaling Pathway: Histamine H3 Receptor
The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H3R antagonists block this pathway, leading to an increase in neurotransmitter release.
Experimental Workflow: Synthesis of an Indole-2-carboxamide H3R Antagonist
The synthesis of H3R antagonists often involves the coupling of this compound with a suitable piperidine or other amine-containing fragment.
Detailed Experimental Protocol: Synthesis of a Piperidinyl Indole-2-carboxamide
This protocol outlines a general method for the synthesis of an H3R antagonist.
Step 1: Amide Coupling
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of a protected 4-aminopiperidine derivative (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) (1.1 eq) in DMF.
-
Stir the reaction at room temperature for 12 hours.
-
Work up the reaction as described in the PPARγ modulator synthesis to obtain the protected piperidinyl indole-2-carboxamide.
Step 2: Deprotection of Piperidine
-
Dissolve the protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract with DCM, dry the organic layer, and concentrate to yield the deprotected piperidinyl intermediate.
Step 3: N-Alkylation of Piperidine
-
Dissolve the deprotected piperidinyl intermediate (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) and the desired alkylating agent (e.g., an alkyl halide) (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 6-12 hours.
-
Cool the reaction, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography to afford the final N-substituted piperidinyl indole-2-carboxamide H3R antagonist.
Quantitative Data: H3 Receptor Binding Affinity
The following table presents representative binding affinity data for a series of synthesized H3R antagonists.
| Compound ID | N-Alkyl Group (Piperidine) | H3 Receptor Binding Ki (nM) |
| 2a | Isopropyl | 55 |
| 2b | Cyclobutyl | 32 |
| 2c | Cyclopentyl | 15 |
| 2d | 4-Fluorobenzyl | 8 |
Data is representative and reflects typical values for this class of compounds.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutically relevant compounds. The straightforward and efficient protocols for its conversion into potent PPARγ modulators and Histamine H3 receptor antagonists highlight its importance in modern drug discovery. The ability to readily introduce diversity at both the 2- and 5-positions of the indole scaffold allows for the fine-tuning of pharmacological properties, making it an essential tool for medicinal chemists.
Application of 5-Benzyloxyindole-2-carboxylic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzyloxyindole-2-carboxylic acid is a versatile heterocyclic building block that serves as a crucial starting material and scaffold in medicinal chemistry. Its indole core, substituted with a benzyloxy group at the 5-position and a carboxylic acid at the 2-position, provides a unique template for the synthesis of a diverse range of biologically active molecules. The benzyloxy group offers a handle for further functionalization or can be deprotected to reveal a hydroxyl group, while the carboxylic acid moiety is readily converted to amides, esters, and other functional groups, enabling the exploration of extensive structure-activity relationships (SAR). This compound is particularly valuable in the development of novel therapeutics targeting a variety of diseases, including metabolic disorders, neurological conditions, and viral infections.[1][2]
This document provides detailed application notes on the utility of 5-benzyloxyindole-2-carboxylic acid in the discovery of Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators and Histamine H3 (H₃) receptor antagonists. It includes a summary of quantitative bioactivity data for representative derivatives, detailed experimental protocols for their synthesis and biological evaluation, and diagrams illustrating key concepts and workflows.
Application 1: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulators
The indole-2-carboxylic acid scaffold is a key pharmacophore in the design of PPARγ modulators. PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism, making it an important target for the treatment of type 2 diabetes and other metabolic syndromes. 5-Benzyloxyindole-2-carboxylic acid serves as a valuable starting material for the synthesis of potent and selective PPARγ agonists.
Quantitative Data for Indole-2-Carboxylic Acid-Based PPARγ Agonists
The following table summarizes the in vitro activity of representative indole-2-carboxylic acid derivatives as PPARγ modulators.
| Compound ID | Target | Assay Type | EC₅₀ (nM) | Reference |
| Compound 1 | PPARγ | Cell-based transactivation assay | 50 | Fictional Data |
| Compound 2 | PPARγ | Cell-based transactivation assay | 25 | Fictional Data |
Experimental Protocols
1. Synthesis of 5-Benzyloxyindole-2-carboxamides as PPARγ Agonists
This protocol describes a general method for the synthesis of 5-benzyloxyindole-2-carboxamide derivatives.
Figure 1: General workflow for the synthesis of 5-benzyloxyindole-2-carboxamides.
-
Materials:
-
5-Benzyloxyindole-2-carboxylic acid
-
Substituted amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 5-benzyloxyindole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-benzyloxyindole-2-carboxamide derivative.
-
2. PPARγ Cell-Based Transactivation Assay
This protocol outlines a method to evaluate the agonist activity of synthesized compounds on PPARγ.
Figure 2: Workflow for a PPARγ cell-based transactivation assay.
-
Materials:
-
HEK293T cells
-
Expression plasmid for human PPARγ
-
Luciferase reporter plasmid containing PPAR response elements (PPREs)
-
Transfection reagent
-
DMEM supplemented with 10% FBS
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect HEK293T cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or a reference agonist (e.g., Rosiglitazone).
-
Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the fold activation relative to the vehicle control (DMSO) and determine the EC₅₀ values by fitting the data to a dose-response curve.
-
Application 2: Histamine H3 (H₃) Receptor Antagonists
5-Benzyloxyindole-2-carboxylic acid is a documented reagent in the synthesis of histamine H₃ receptor antagonists.[1] The H₃ receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H₃ receptor are being investigated for the treatment of various neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).
Quantitative Data for Indole-Based H₃ Receptor Antagonists
The following table presents the binding affinity of a representative indole-based H₃ receptor antagonist.
| Compound ID | Target | Assay Type | Kᵢ (nM) | Reference |
| Compound 3 | Histamine H₃ Receptor | Radioligand Binding Assay | 15 | Fictional Data |
Experimental Protocols
1. Synthesis of Histamine H₃ Receptor Antagonists from 5-Benzyloxyindole-2-carboxylic Acid
This protocol provides a general route for synthesizing H₃ receptor antagonists by first converting the carboxylic acid to an amide, followed by reduction.
Figure 3: Synthetic pathway to H₃ receptor antagonists from 5-benzyloxyindole-2-carboxylic acid.
-
Materials:
-
5-Benzyloxyindole-2-carboxamide (synthesized as described previously)
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0°C, add a solution of the 5-benzyloxyindole-2-carboxamide (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0°C and quench by the sequential addition of water, 15% aqueous NaOH solution, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate and extract the aqueous residue with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to yield the desired amine.
-
2. Histamine H₃ Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of synthesized compounds for the H₃ receptor.
Figure 4: Workflow for a histamine H₃ receptor radioligand binding assay.
-
Materials:
-
Cell membranes from a cell line stably expressing the human H₃ receptor (e.g., HEK293 or CHO cells)
-
Radioligand, e.g., [³H]-Nα-methylhistamine
-
Test compounds at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known H₃ receptor ligand like Clobenpropit)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its K₋d, and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percent inhibition of specific binding at each concentration of the test compound and determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
-
Conclusion
5-Benzyloxyindole-2-carboxylic acid is a highly valuable and versatile starting material in drug discovery. Its utility in the synthesis of potent PPARγ modulators and histamine H₃ receptor antagonists highlights its importance as a privileged scaffold. The protocols and data presented in these application notes provide a framework for researchers to utilize this compound in their own drug discovery programs, facilitating the development of novel therapeutics for a range of human diseases.
References
Application Notes and Protocols for the Synthesis of HIV-1 Integrase Inhibitors from Indole-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of HIV-1 integrase inhibitors derived from indole-2-carboxylic acid. It is intended to serve as a comprehensive resource for researchers and scientists in the field of medicinal chemistry and drug development.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a crucial enzyme responsible for integrating the viral DNA into the host cell's genome, a critical step in the viral replication cycle.[1] Inhibition of this enzyme is a clinically validated strategy for the treatment of HIV-1 infection. Indole-2-carboxylic acid has emerged as a promising scaffold for the development of novel HIV-1 integrase inhibitors.[2][3] These compounds often function as integrase strand transfer inhibitors (INSTIs) by chelating essential magnesium ions (Mg²⁺) within the enzyme's active site and engaging in π-π stacking interactions with the viral DNA.[2] This document outlines the synthetic methodologies, biological evaluation protocols, and key data for a series of indole-2-carboxylic acid derivatives.
Mechanism of Action
The primary mechanism of action for many indole-2-carboxylic acid-based HIV-1 integrase inhibitors involves the inhibition of the strand transfer step of viral DNA integration.[4][5] The core structure, featuring a carboxylic acid and the indole nitrogen, is believed to chelate the two Mg²⁺ ions in the catalytic core of the integrase enzyme.[2][5] This interaction prevents the binding of the host DNA and the subsequent integration of the viral DNA. Additionally, substitutions on the indole ring, such as halogenated benzene rings, can enhance binding through π-π stacking interactions with the terminal nucleotides of the viral DNA.[2]
Data Presentation
The following tables summarize the in vitro activity of representative indole-2-carboxylic acid derivatives against HIV-1 integrase and their cytotoxicity in MT-4 cells.
Table 1: HIV-1 Integrase Inhibitory Activity
| Compound | R¹ | R² | IC₅₀ (µM)[5] |
| 1 | H | H | 32.37 |
| 17a | H | 4-Fluorobenzyl | 3.11[2][6][4][5] |
| 20a | CH₂(CH₂)₂-p-F-Ph | H | 0.13[3][5][7] |
IC₅₀: The concentration of the compound required to inhibit the in vitro strand-transfer step of integration by 50%.[5]
Table 2: Cytotoxicity Data
| Compound | CC₅₀ (µM) in MT-4 cells[5] |
| 1 | >100 |
| 17a | >100 |
| 20a | >100 |
CC₅₀: The concentration of the compound that inhibits the proliferation of MT-4 cells by 50%.[5]
Experimental Protocols
General Synthetic Scheme
A common synthetic route to access diverse indole-2-carboxylic acid derivatives involves a multi-step process, often culminating in a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties.
Detailed Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-indole intermediate with a boronic acid.
Materials and Reagents:
-
Bromo-indole intermediate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add the bromo-indole intermediate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Biological Assay Protocols
The following diagram illustrates the general workflow for evaluating the synthesized compounds for their anti-HIV-1 activity and cytotoxicity.
This assay quantitatively measures the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.
Materials and Reagents:
-
Streptavidin-coated 96-well plates
-
Double-stranded HIV-1 LTR U5 donor substrate (DS) DNA (biotin-labeled)
-
Recombinant HIV-1 integrase protein
-
Double-stranded target substrate (TS) DNA (with a 3'-end modification)
-
HRP-labeled antibody against the TS 3'-end modification
-
TMB peroxidase substrate
-
Stop solution
-
Wash buffer
-
Reaction buffer
Procedure:
-
Coat the streptavidin-coated 96-well plate with the biotin-labeled DS DNA.
-
Add the recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.
-
Add serial dilutions of the test compounds (indole-2-carboxylic acid derivatives) to the wells.
-
Add the TS DNA to initiate the strand transfer reaction and incubate.
-
Wash the plate to remove unreacted components.
-
Add the HRP-labeled antibody and incubate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
This assay assesses the effect of the compounds on the proliferation of MT-4 cells.
Materials and Reagents:
-
MT-4 cells
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for a period equivalent to the anti-HIV assay (typically 4-5 days).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated cell control to determine the CC₅₀.[8]
Conclusion
The indole-2-carboxylic acid scaffold represents a promising starting point for the development of novel and potent HIV-1 integrase inhibitors. The synthetic and biological protocols provided herein offer a robust framework for the design, synthesis, and evaluation of new derivatives with improved potency and drug-like properties. Further optimization of this scaffold could lead to the discovery of next-generation anti-HIV-1 therapeutics.
References
- 1. Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 5-Benzyloxyindole-2-carboxylic Acid in the Creation of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
I. Overview
5-Benzyloxyindole-2-carboxylic acid is a versatile starting material for the synthesis of custom fluorescent probes. The indole scaffold is a well-established fluorophore, and the functional groups of this particular derivative—the carboxylic acid at the 2-position and the benzyloxy group at the 5-position—offer multiple avenues for chemical modification to create probes tailored for specific biological applications. The carboxylic acid allows for straightforward coupling to amine-containing molecules, such as targeting ligands or fluorescent reporters, via amide bond formation. The benzyloxy group can be readily converted to a hydroxyl group, which can then be used to modulate the electronic properties of the indole fluorophore or serve as a recognition site for specific analytes.
This document provides detailed protocols for the synthesis of fluorescent probes derived from 5-benzyloxyindole-2-carboxylic acid, along with their potential applications in cellular imaging and the study of signaling pathways.
II. Chemical and Physical Properties
A summary of the key chemical and physical properties of the starting material and a key intermediate, 5-hydroxyindole-2-carboxylic acid, is provided below.
| Property | 5-Benzyloxyindole-2-carboxylic acid | 5-Hydroxyindole-2-carboxylic acid |
| Molecular Formula | C₁₆H₁₃NO₃ | C₉H₇NO₃ |
| Molecular Weight | 267.28 g/mol | 177.16 g/mol |
| Appearance | Off-white to pale yellow powder | Off-white to brown powder |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, methanol) | Soluble in polar organic solvents and aqueous base |
| CAS Number | 6640-09-1 | 21598-06-1 |
III. Synthesis of Fluorescent Probes
The general strategy for creating fluorescent probes from 5-benzyloxyindole-2-carboxylic acid involves two key steps: (1) deprotection of the benzyl group to yield the more reactive 5-hydroxyindole-2-carboxylic acid, and (2) coupling of the carboxylic acid with a fluorescent amine or a targeting moiety containing a fluorescent reporter.
A. Deprotection of 5-Benzyloxyindole-2-carboxylic Acid
The benzyl ether can be cleaved to reveal the free hydroxyl group using catalytic hydrogenation. This method is generally clean and high-yielding.
Protocol 1: Catalytic Hydrogenolysis for Debenzylation
-
Materials:
-
5-Benzyloxyindole-2-carboxylic acid
-
Palladium on carbon (10% w/w)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve 5-benzyloxyindole-2-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or THF in a flask equipped with a magnetic stir bar.
-
Carefully add 10% palladium on carbon (typically 10-20 mol% of the substrate).
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional solvent (ethanol or THF).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain 5-hydroxyindole-2-carboxylic acid. The product can be used in the next step without further purification if deemed sufficiently pure by analysis.
-
B. Amide Coupling to a Fluorescent Reporter
The resulting 5-hydroxyindole-2-carboxylic acid can be coupled to a primary or secondary amine of a fluorescent dye (e.g., a derivative of coumarin, rhodamine, or fluorescein) or a targeting ligand using standard peptide coupling reagents.
Protocol 2: Amide Bond Formation using HATU
-
Materials:
-
5-Hydroxyindole-2-carboxylic acid
-
Amine-containing fluorophore or targeting moiety (e.g., amino-coumarin)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-hydroxyindole-2-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add the amine-containing fluorophore (1-1.2 equivalents) to the solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Add HATU (1.1-1.5 equivalents) portion-wise while stirring.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorescent probe.
-
IV. Photophysical Properties (Exemplary Data)
| Probe Scaffold | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| Spiropyran from 5-carboxy indole | ~300 | ~360 | ~60 | Not Reported | Not Reported | [1] |
| 4-Carboxyindole Nucleoside | 327 | 457 | 130 | 0.53 | 2780 | [2] |
| N-(2-halophenyl) indole-2-carboxamide | ~320-340 | ~380-420 | ~60-80 | Not Reported | ~700-1700 | [3] |
V. Applications in Cellular Imaging
Fluorescent probes derived from the indole scaffold have been successfully employed for a variety of cellular imaging applications. The ability to conjugate the 5-hydroxyindole-2-carboxamide core to specific targeting moieties allows for the development of probes that localize to particular organelles or respond to specific cellular events.
A. Organelle Staining
By attaching organelle-targeting groups, fluorescent probes based on this scaffold can be designed for live-cell imaging of various subcellular compartments.[4][5][6]
-
Mitochondria: Conjugation to a triphenylphosphonium cation can direct the probe to the mitochondria.[7]
-
Lysosomes: Incorporation of a morpholine moiety can lead to accumulation in acidic organelles like lysosomes.
-
Endoplasmic Reticulum (ER) and Golgi Apparatus: Specific sulfonamide derivatives have been shown to target the ER and Golgi.[5]
Protocol 3: General Protocol for Live-Cell Imaging
-
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Fluorescent probe stock solution (e.g., 1-10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
-
-
Procedure:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Prepare a working solution of the fluorescent probe in cell culture medium (final concentration typically 1-10 µM).
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for a suitable time (e.g., 15-60 minutes).
-
Wash the cells twice with warm PBS or fresh culture medium to remove excess probe.
-
Add fresh, warm medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the probe's excitation and emission wavelengths.
-
B. Sensing and Signaling Pathways
The fluorescence of the indole core can be sensitive to the local microenvironment, making it a suitable platform for developing sensors for ions, reactive oxygen species (ROS), or enzymatic activity. The binding of an analyte can induce a conformational change or an electronic perturbation that modulates the fluorescence output.
For example, a probe could be designed where the 5-hydroxyl group is part of a recognition site for a specific metal ion. Chelation of the metal ion could restrict intramolecular rotation or alter the electronic properties of the indole ring, leading to a "turn-on" or ratiometric fluorescence response.[8] Such probes could be used to visualize fluctuations in intracellular ion concentrations that are critical components of many signaling pathways.[9]
VI. Conclusion
5-Benzyloxyindole-2-carboxylic acid is a valuable and adaptable starting material for the synthesis of novel fluorescent probes. Through straightforward deprotection and amide coupling reactions, a wide variety of probes can be generated for applications in high-resolution cellular imaging and the investigation of complex biological processes. The protocols and data presented here provide a foundation for researchers to design and create custom tools for their specific scientific inquiries.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent probes for organelle-targeted bioactive species imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Probes for Organelles—Chapter 12 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Indole-Based Long-Wavelength Fluorescent Probes for Bioimaging of S-Nitrosylation in Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
experimental procedure for N-acylation of 5-benzyloxyindole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental procedure for the N-acylation of 5-benzyloxyindole-2-carboxylic acid. N-acylated indoles are significant structural motifs in a variety of pharmacologically active compounds. The protocol herein describes a robust and efficient method for this transformation using a dicyclohexylcarbodiimide (DCC) mediated coupling with a carboxylic acid, catalyzed by 4-dimethylaminopyridine (DMAP). This method is advantageous due to its mild reaction conditions and applicability to indoles bearing electron-withdrawing or electron-donating groups.[1][2]
Introduction
The indole nucleus is a prevalent scaffold in numerous natural products and pharmaceutical agents.[3][4] Modification of the indole nitrogen, specifically through acylation, is a key synthetic step in the development of new therapeutic agents. The N-acylation of indoles can be challenging due to the low nucleophilicity of the indole nitrogen.[5] While several methods exist, including the use of acyl chlorides or thioesters, direct coupling with carboxylic acids offers a more direct and often milder alternative.[3][4][5] The procedure outlined below is optimized for the N-acylation of 5-benzyloxyindole-2-carboxylic acid, a versatile building block in medicinal chemistry.[6]
Experimental Workflow
Caption: Experimental workflow for the N-acylation of 5-benzyloxyindole-2-carboxylic acid.
Quantitative Data Summary
The following table summarizes the expected yields for the N-acylation of various 5-substituted indoles using the DCC/DMAP coupling method. The yield for the N-acylation of 5-benzyloxyindole-2-carboxylic acid is expected to be comparable to that of indoles with electron-donating or neutral substituents.
| 5-Substituent on Indole | Acylating Agent | Yield (%) | Reference |
| -NO₂ | Benzoic acid | 91 | [1] |
| -CN | Benzoic acid | 85 | [1] |
| -H | Benzoic acid | 55 | [1] |
| -OCH₃ | Benzoic acid | 40 | [1] |
Detailed Experimental Protocol
Materials:
-
5-Benzyloxyindole-2-carboxylic acid
-
Acylating carboxylic acid (e.g., Acetic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system for chromatography
Procedure:
-
To a solution of 5-benzyloxyindole-2-carboxylic acid (1.0 equiv) and DMAP (1.0 equiv) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add the acylating carboxylic acid (2.0 equiv).
-
To this stirred solution, add a solution of DCC (2.0 equiv) in anhydrous dichloromethane dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.[7]
Characterization:
The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
DCC is a potent allergen and sensitizer. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
Standard laboratory safety practices should be followed at all times.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Preparation of 5-Benzyloxyindole-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 5-benzyloxyindole-2-carboxamides, a class of compounds with significant potential in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active molecules, and the ability to functionalize the 2-position with a carboxamide moiety allows for the exploration of diverse chemical space and the development of novel therapeutic agents.
Introduction
5-Benzyloxyindole-2-carboxamides are derivatives of indole-2-carboxylic acid characterized by a benzyloxy group at the 5-position and a carboxamide functional group at the 2-position. The benzyloxy group can serve as a protecting group for a hydroxyl functionality or as a key pharmacophoric element. The amide bond provides a versatile linkage point for introducing a wide array of substituents, enabling the fine-tuning of physicochemical and pharmacological properties. These compounds are valuable intermediates in the synthesis of more complex molecules, including potential drug candidates.[1][2]
This document outlines two primary methods for the preparation of 5-benzyloxyindole-2-carboxamides: direct amide coupling of 5-benzyloxyindole-2-carboxylic acid with amines using coupling agents, and a two-step approach involving the formation of an acyl chloride intermediate.
Method 1: Direct Amide Coupling using Coupling Agents
Direct amide coupling is a widely used and efficient method for the formation of amide bonds from carboxylic acids and amines. This approach avoids the isolation of highly reactive intermediates like acyl chlorides. Several coupling agents can be employed, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) being common choices.
Protocol 1.1: EDCI/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the coupling of 5-benzyloxyindole-2-carboxylic acid with a primary or secondary amine using EDCI and HOBt.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 5-benzyloxyindole-2-carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Amine and Base: To the solution, add the desired amine (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDCI hydrochloride (1.2-1.5 eq.) portion-wise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Workflow for EDCI/HOBt Mediated Amide Coupling
Caption: Workflow for the synthesis of 5-benzyloxyindole-2-carboxamides via EDCI/HOBt coupling.
Protocol 1.2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, particularly for sterically hindered amines or less reactive carboxylic acids.
Experimental Protocol:
-
Dissolution: Dissolve 5-benzyloxyindole-2-carboxylic acid (1.0 eq.) in anhydrous DMF or DCM in a round-bottom flask.
-
Addition of Base and Amine: Add a non-nucleophilic base such as DIPEA (3.0 eq.) and the desired amine (1.2 eq.) to the solution.
-
Activation: Add HATU (1.1 eq.) to the mixture and stir at room temperature.
-
Reaction: The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Data Summary for Direct Amide Coupling Methods
| Entry | Amine | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| 1 | 1-(tert-butyloxycarbonyl)-3-(chloromethyl)indoline | EDCI | - | - | - | [3] |
| 2 | Benzylamine | EDCI/HOBt | DIPEA | DCM | ~90% (general) | [4] |
| 3 | Aniline Derivatives | EDCI/HOBt/DMAP | DIPEA | Acetonitrile | 57-93% | [5] |
| 4 | Various Amines | HATU | DIPEA | DMF | 38% (general) | [5] |
| 5 | Aniline | TBTU | DIPEA | DMA | 74.2% | [6] |
Note: Yields are reported from literature for similar indole-2-carboxamide syntheses and may vary for 5-benzyloxyindole-2-carboxylic acid.
Method 2: Two-Step Synthesis via Acyl Chloride
This method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an amine to form the amide. This approach is particularly useful for less reactive amines.
Protocol 2.1: Formation of 5-Benzyloxyindole-2-carbonyl chloride
Experimental Protocol:
-
Reaction Setup: To a solution of 5-benzyloxyindole-2-carboxylic acid (1.0 eq.) in an anhydrous solvent such as DCM or toluene, add a catalytic amount of DMF.
-
Addition of Chlorinating Agent: Cool the mixture to 0 °C and slowly add oxalyl chloride (1.5-2.0 eq.) or thionyl chloride (SOCl₂) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess chlorinating agent. The resulting crude 5-benzyloxyindole-2-carbonyl chloride is typically used in the next step without further purification.
Protocol 2.2: Amidation of 5-Benzyloxyindole-2-carbonyl chloride
Experimental Protocol:
-
Dissolution: Dissolve the crude 5-benzyloxyindole-2-carbonyl chloride (1.0 eq.) in an anhydrous aprotic solvent like DCM or THF.
-
Amine Addition: Cool the solution to 0 °C and add a solution of the desired amine (2.2 eq.) in the same solvent. Alternatively, use the amine (1.1 eq.) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq.).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with water. If a base was used, wash the organic layer with 1M HCl. Wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography.
Workflow for Two-Step Synthesis via Acyl Chloride
Caption: Workflow for the two-step synthesis of 5-benzyloxyindole-2-carboxamides.
Signaling Pathways and Logical Relationships
The synthesis of 5-benzyloxyindole-2-carboxamides is a key step in the development of potential therapeutic agents. These compounds can be designed to interact with various biological targets, such as kinases, receptors, or enzymes, thereby modulating specific signaling pathways implicated in disease. The general relationship between the synthesis and its application in drug discovery is depicted below.
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: 5-Benzyloxyindole-2-carboxylic Acid in the Synthesis of Anti-Trypanosoma cruzi Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. The current therapeutic options, benznidazole and nifurtimox, are limited by significant side effects and variable efficacy, particularly in the chronic stage of the disease. This necessitates the discovery of novel, safer, and more effective therapeutic agents. Indole derivatives have emerged as a promising class of compounds with demonstrated activity against T. cruzi. Specifically, derivatives of indole-2-carboxylic acid have been the focus of medicinal chemistry efforts. This document provides detailed application notes and protocols for the synthesis and evaluation of anti-Trypanosoma cruzi agents derived from 5-benzyloxyindole-2-carboxylic acid.
Data Presentation: Anti-Trypanosoma cruzi Activity of 5-Substituted Indole-2-Carboxamides
While specific data for 5-benzyloxyindole-2-carboxamide derivatives is not extensively available in the public domain, the following table summarizes the structure-activity relationship (SAR) for a series of related 5-substituted indole-2-carboxamides against the intracellular amastigote form of T. cruzi (Tulahuen strain). The data is presented as pEC50, which is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
| Compound ID | 5-Substituent | R Group (Amide) | pEC50 | Cytotoxicity (Vero cells, pCC50) |
| 1 | -CH3 | 4-pyridylmorpholine | 5.7 | < 4.7 |
| 2 | -CH3 | 4-phenylsulfonamide | 5.8 | < 4.7 |
| 3 | -cyclopropyl | 4-pyridylmorpholine | 6.2 | < 4.7 |
| 4 | -cyclopropyl | 4-phenylsulfonamide | 5.9 | < 4.7 |
| 5 | -CH2CH3 | 4-phenylsulfonamide | 5.4 | < 4.7 |
| 6 | -OCH3 | 4-pyridylmorpholine | 5.8 | < 4.7 |
| 7 | -OCH3 | 4-phenylsulfonamide | 5.6 | < 4.7 |
| 8 | -F | 4-phenylsulfonamide | < 4.2 | Not reported |
| 9 | -Cl | 4-phenylsulfonamide | < 4.2 | Not reported |
| 10 | -CF3 | 4-phenylsulfonamide | < 4.2 | Not reported |
Data adapted from a study on 1H-indole-2-carboxamides.[1][2]
The data suggests that small, electron-donating groups at the 5-position of the indole ring, such as methyl, cyclopropyl, and methoxy, are favorable for anti-T. cruzi activity.[1] In contrast, electron-withdrawing groups like halogens and trifluoromethyl at the same position lead to a loss of potency.[1] This provides a rationale for exploring the 5-benzyloxy substituent, which is a larger, moderately electron-donating group.
Experimental Protocols
Protocol 1: General Synthesis of 5-Benzyloxyindole-2-carboxamides
This protocol describes a general method for the amide coupling of 5-benzyloxyindole-2-carboxylic acid with a desired amine.
Materials:
-
5-Benzyloxy-1H-indole-2-carboxylic acid
-
Desired amine (e.g., 4-(pyridin-2-yl)morpholine, 4-aminophenylsulfonamide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-benzyloxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 5-benzyloxyindole-2-carboxamide.
Protocol 2: In Vitro Anti-Trypanosoma cruzi Amastigote Assay
This protocol details a cell-based assay to determine the efficacy of synthesized compounds against the intracellular amastigote stage of T. cruzi.
Materials:
-
Vero cells (or another suitable host cell line)
-
Trypanosoma cruzi (e.g., Tulahuen strain expressing β-galactosidase or a fluorescent protein)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Benznidazole (positive control)
-
Chlorophenol red-β-D-galactopyranoside (CPRG) for colorimetric readout (if using β-galactosidase expressing parasites)
-
96-well microplates
Procedure:
-
Seed Vero cells into 96-well plates at a density of 4,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).
-
Incubate the infected plates for 2 hours to allow for parasite invasion.
-
Wash the wells twice with phosphate-buffered saline (PBS) to remove extracellular parasites.
-
Add fresh DMEM with 2% FBS to each well.
-
Prepare serial dilutions of the test compounds and benznidazole in DMEM. The final DMSO concentration should not exceed 0.5%.
-
Add the compound dilutions to the infected cells and incubate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
For β-galactosidase expressing parasites:
-
Add CPRG solution to each well.
-
Incubate for 4-6 hours at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For fluorescent protein-expressing parasites:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Image the plates using a high-content imaging system and quantify the number of intracellular amastigotes.
-
-
Calculate the percentage of parasite inhibition for each compound concentration relative to the untreated control.
-
Determine the EC50 value by fitting the dose-response data to a suitable model using graphing software.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for 5-benzyloxyindole-2-carboxamide derivatives.
Hypothesized Mechanism of Action
While the precise signaling pathways affected by these indole derivatives in T. cruzi are not fully elucidated, some evidence points towards the inhibition of sterol biosynthesis. The enzyme sterol 14α-demethylase (CYP51) is a key component of this pathway and a known drug target in trypanosomes.
Caption: Inhibition of the T. cruzi ergosterol biosynthesis pathway by indole derivatives.
Concluding Remarks
The exploration of 5-benzyloxyindole-2-carboxylic acid as a scaffold for the development of anti-Trypanosoma cruzi agents is a promising avenue for drug discovery. The favorable structure-activity relationship of 5-substituted indole-2-carboxamides provides a strong rationale for the synthesis and evaluation of derivatives bearing the 5-benzyloxy group. The protocols outlined in this document offer a comprehensive guide for researchers to synthesize and assess the biological activity of these novel compounds. Further investigation into the specific mechanism of action and potential off-target effects will be crucial for the advancement of this chemical series towards preclinical development.
References
Application Notes and Protocols for the Synthesis of 5-Halo-1H-indole-2-carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 5-halo-1H-indole-2-carboxylic acids, which are important building blocks in medicinal chemistry. The protocols focus on two robust and widely used methods: the Reissert indole synthesis and the Fischer indole synthesis, followed by ester hydrolysis.
Introduction
5-Halo-1H-indole-2-carboxylic acids are valuable intermediates in the development of pharmaceuticals due to the versatile reactivity of the indole core, the carboxylic acid handle, and the halogen substituent. The halogen atom can be used for further functionalization through cross-coupling reactions, while the indole scaffold is a common motif in biologically active molecules.
This document outlines the synthesis of 5-bromo, 5-chloro, and 5-fluoro-1H-indole-2-carboxylic acids. The general strategy involves the synthesis of the corresponding ethyl 5-halo-1H-indole-2-carboxylate, followed by hydrolysis to the desired carboxylic acid.
Synthetic Strategies
Two primary synthetic routes are detailed:
-
Reissert Indole Synthesis: This method involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylate.[1][2] This approach is particularly useful for preparing a variety of substituted indoles.
-
Fischer Indole Synthesis: This classic method produces the indole ring system by reacting a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[3] For the synthesis of indole-2-carboxylic acid derivatives, a pyruvate ester is typically used as the carbonyl component.
The final step in both strategies is the hydrolysis of the resulting ethyl ester to the carboxylic acid.
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subgraph "cluster_reissert" { label="Reissert Synthesis"; style="filled"; color="#F1F3F4"; "o-nitrotoluene" [fillcolor="#FFFFFF"]; "diethyl_oxalate" [fillcolor="#FFFFFF"]; "ethyl_pyruvate_intermediate" [label="Ethyl o-nitrophenylpyruvate", fillcolor="#FFFFFF"]; "reductive_cyclization" [label="Reductive Cyclization", shape="ellipse", style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
}
subgraph "cluster_fischer" { label="Fischer Synthesis"; style="filled"; color="#F1F3F4"; "phenylhydrazine" [fillcolor="#FFFFFF"]; "pyruvate_ester" [label="Pyruvate Ester", fillcolor="#FFFFFF"]; "hydrazone" [label="Hydrazone Intermediate", fillcolor="#FFFFFF"]; "acid_cyclization" [label="Acid-catalyzed\nCyclization", shape="ellipse", style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
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"ethyl_indole_carboxylate" [label="Ethyl 5-halo-1H-indole-\n2-carboxylate", shape="Mdiamond", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "hydrolysis" [label="Ester Hydrolysis", shape="ellipse", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "final_product" [label="5-halo-1H-indole-\n2-carboxylic acid", shape="Mdiamond", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
"reductive_cyclization" -> "ethyl_indole_carboxylate"; "acid_cyclization" -> "ethyl_indole_carboxylate"; "ethyl_indole_carboxylate" -> "hydrolysis"; "hydrolysis" -> "final_product"; } Caption: General synthetic workflow for 5-halo-1H-indole-2-carboxylic acids.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Bromo-1H-indole-2-carboxylate (via Reissert Synthesis)
This protocol is adapted from established Reissert indole synthesis procedures.[1][4]
Step 1: Synthesis of the Potassium Salt of Ethyl 4-bromo-2-nitrophenylpyruvate
-
In a 5 L three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 300 mL of anhydrous ether.
-
Carefully add 39.1 g (1.00 g atom) of freshly cut potassium.
-
Slowly add a mixture of 250 mL of absolute ethanol and 200 mL of anhydrous ether to maintain a mild boil.
-
Once all the potassium has dissolved, cool the solution to room temperature and add 2.5 L of anhydrous ether.
-
Add 146 g (1.00 mole) of diethyl oxalate with stirring, followed by 216 g (1.00 mole) of 4-bromo-2-nitrotoluene after 10 minutes.
-
After an additional 10 minutes of stirring, pour the mixture into a 5 L Erlenmeyer flask, stopper it, and let it stand for at least 24 hours.
-
Filter the resulting purple potassium salt and wash with anhydrous ether until the filtrate is colorless. Air-dry the salt.
Step 2: Reductive Cyclization to Ethyl 5-Bromo-1H-indole-2-carboxylate
-
In a hydrogenation bottle, dissolve 30 g of the potassium salt in 200 mL of glacial acetic acid.
-
Add 0.20 g of platinum catalyst.
-
Hydrogenate the mixture in a Parr low-pressure hydrogenation apparatus at an initial pressure of approximately 30 p.s.i. until hydrogen uptake ceases.
-
Filter the catalyst and wash with glacial acetic acid.
-
Slowly add 3 L of water to the filtrate with stirring to precipitate the product.
-
Filter the yellow solid, wash with water, and dry to yield ethyl 5-bromo-1H-indole-2-carboxylate.
Protocol 2: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid (via Ester Hydrolysis)
This protocol describes the hydrolysis of ethyl 5-bromoindole-2-carboxylate.
-
In a round-bottom flask, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 183 mL of methanol and 183 mL of water.
-
Add 31.25 g of 96% sodium hydroxide to the solution.
-
Heat the mixture to reflux and maintain for 30 minutes.
-
After the reaction is complete, cool the mixture to 40°C.
-
Slowly add 10% hydrochloric acid solution with stirring until the pH reaches 3-4 to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 5-bromo-1H-indole-2-carboxylic acid.
dot graph "ester_hydrolysis_workflow" { rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize="12", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#34A853"];
"start" [label="Ethyl 5-halo-1H-indole-\n2-carboxylate", style="filled", fillcolor="#FFFFFF"]; "dissolve" [label="Dissolve in\nMethanol/Water"]; "add_naoh" [label="Add NaOH"]; "reflux" [label="Reflux"]; "cool" [label="Cool to 40°C"]; "acidify" [label="Acidify with HCl\n(pH 3-4)"]; "precipitate" [label="Precipitation", shape="ellipse", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "filter_dry" [label="Filter and Dry"]; "product" [label="5-halo-1H-indole-\n2-carboxylic acid", shape="Mdiamond", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
"start" -> "dissolve" -> "add_naoh" -> "reflux" -> "cool" -> "acidify" -> "precipitate" -> "filter_dry" -> "product"; } Caption: Workflow for the hydrolysis of ethyl 5-halo-1H-indole-2-carboxylates.
Quantitative Data Summary
| Compound | Starting Material | Method | Reagents | Reaction Time | Yield | Purity | Reference |
| Ethyl 5-bromo-1H-indole-2-carboxylate | 4-bromo-2-nitrotoluene | Reissert | 1. K, EtOH, Et₂O, Diethyl oxalate2. H₂, Pt, Acetic Acid | 24 h (step 1)~2-3 h (step 2) | 47–51% (overall) | - | [4] |
| 5-Bromo-1H-indole-2-carboxylic acid | Ethyl 5-bromoindole-2-carboxylate | Hydrolysis | NaOH, MeOH, H₂O, HCl | 30 min | 91% | ≥96% (HPLC) | [5] |
| Ethyl 5-chloro-1H-indole-2-carboxylate | 4-chlorophenylhydrazine, Ethyl pyruvate | Fischer | Acid catalyst (e.g., H₂SO₄) | Several hours | - | - | [6] |
| 5-Chloro-1H-indole-2-carboxylic acid | Ethyl 5-chloro-1H-indole-2-carboxylate | Hydrolysis | NaOH, EtOH, H₂O | - | - | - | [7] |
| Ethyl 5-fluoro-1H-indole-2-carboxylate | 4-fluoro-2-nitrotoluene | Reissert | 1. Base, Diethyl oxalate2. Reductive cyclization | - | - | >97% | [8] |
| 5-Fluoro-1H-indole-2-carboxylic acid | Ethyl 5-fluoro-1H-indole-2-carboxylate | Hydrolysis | NaOH, EtOH, H₂O | - | - | - | [9] |
Note: Detailed yield and reaction time for some chloro and fluoro analogs were not explicitly found in the searched literature but can be inferred from similar protocols.
Spectroscopic Data
5-Bromo-1H-indole-2-carboxylic acid
-
¹H NMR (Solvent not specified): δ 8.96 (1H, bs, NH), 7.83 (1H, s), 7.40 (1H, d), 7.30 (1H, d), 7.14 (1H, s), 3.95 (3H, s, for methyl ester). Note: This data is for the methyl ester.
5-Chloro-1H-indole-2-carboxylic acid
-
¹H NMR and ¹³C NMR data are available in spectral databases.
5-Fluoro-1H-indole-2-carboxylic acid
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.1 (s, 1H, COOH), 11.93 (s, 1H, NH), 7.48 (dd, J=9.8, 4.6 Hz, 1H), 7.44 (dd, 1H), 7.13 (m, 2H).[10]
Signaling Pathways and Logical Relationships
The synthesis of 5-halo-1H-indole-2-carboxylic acids follows a logical progression of chemical transformations. The Reissert and Fischer syntheses represent two distinct pathways to construct the core indole structure, which is then subjected to a final deprotection/transformation step.
dot graph "synthetic_logic" { node [shape="plaintext", fontname="Arial", fontsize="12"]; edge [color="#4285F4"];
subgraph "cluster_pathways" { label="Synthetic Pathways"; style="filled"; color="#F1F3F4"; "Reissert" [shape="box", style="rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; "Fischer" [shape="box", style="rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; }
"Precursors" [shape="box", style="rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; "Indole_Ester" [label="Ethyl 5-halo-1H-indole-\n2-carboxylate", shape="box", style="rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; "Final_Acid" [label="5-halo-1H-indole-\n2-carboxylic acid", shape="box", style="rounded", fillcolor="#FFFFFF", fontcolor="#202124"];
"Precursors" -> "Reissert"; "Precursors" -> "Fischer"; "Reissert" -> "Indole_Ester" [label="Forms indole ring"]; "Fischer" -> "Indole_Ester" [label="Forms indole ring"]; "Indole_Ester" -> "Final_Acid" [label="Hydrolysis"]; } Caption: Logical relationship of synthetic pathways.
References
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Buy Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate [smolecule.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(benzyloxy)-1H-indole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 5-(benzyloxy)-1H-indole-2-carboxylic acid synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete reaction: The starting materials have not fully reacted. | - Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). - Temperature: Increase the reaction temperature cautiously, as excessive heat can lead to side product formation. - Catalyst: Ensure the acid catalyst (in Fischer indole synthesis) is fresh and active. Consider using a stronger acid if the reaction is sluggish, but be mindful of potential side reactions. |
| Side reactions: Formation of unwanted byproducts is consuming the starting materials or the desired product. | - Debenzylation: The benzyloxy group can be sensitive to strong acidic conditions. Consider using a milder acid catalyst (e.g., acetic acid instead of sulfuric acid) or a Lewis acid. - Polymerization: Indoles can be prone to polymerization in the presence of strong acids and high temperatures. Running the reaction at a lower temperature and using a less concentrated acid solution can help minimize this. - Incorrect Reagents: Verify the purity and identity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, IR spectroscopy). |
| Product degradation: The desired product is decomposing under the reaction or workup conditions. | - Workup: Neutralize the reaction mixture promptly after completion to avoid prolonged exposure to acidic or basic conditions. - Purification: Avoid excessive heat during solvent removal and consider using column chromatography at room temperature. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of polar impurities: The crude product contains highly polar byproducts that are difficult to separate. | - Aqueous Wash: During the workup, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities. A brine wash can help remove residual water and some polar compounds. - Crystallization: Attempt to crystallize the crude product from a suitable solvent system. Common solvents for indole-2-carboxylic acids include ethanol, ethyl acetate, or mixtures with hexanes. |
| Co-elution of impurities during column chromatography: Impurities have similar polarity to the desired product. | - Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. - Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina. |
| Oily product that does not solidify: The product is isolated as an oil instead of a solid. | - Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization. - Seed Crystals: If available, add a small seed crystal of the pure product to the oil to initiate crystallization. |
Frequently Asked Questions (FAQs)
Q1: Which is the best synthetic route for this compound?
Both the Fischer indole synthesis and the Reissert indole synthesis are viable routes. The Fischer indole synthesis is often preferred due to its versatility and the availability of starting materials. However, the Reissert synthesis can be a good alternative if the required phenylhydrazine for the Fischer route is unstable or difficult to prepare.
Q2: What are the key parameters to control in the Fischer indole synthesis to maximize yield?
The key parameters to control are the choice of acid catalyst, reaction temperature, and reaction time. A milder acid and lower temperature can help to prevent side reactions such as debenzylation and polymerization. It is crucial to monitor the reaction progress by TLC to determine the optimal reaction time.
Q3: How can I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
-
Infrared (IR) spectroscopy: To identify the characteristic functional groups.
-
Mass spectrometry (MS): To determine the molecular weight.
-
Melting point analysis: To assess the purity.
Q4: What are the expected spectroscopic data for this compound?
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¹³C NMR: The chemical shifts will be characteristic of the indole and benzyloxy groups.
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IR: Expect to see characteristic peaks for the N-H stretch of the indole, the C=O stretch of the carboxylic acid, and the aromatic C-H and C=C stretches.
Experimental Protocols
A common and effective method for synthesizing this compound is a two-step process involving the Fischer indole synthesis to create the ethyl ester, followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate (Fischer Indole Synthesis)
This procedure involves the reaction of 4-(benzyloxy)phenylhydrazine with ethyl pyruvate in the presence of an acid catalyst.
-
Reagents:
-
4-(Benzyloxy)phenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (or another suitable solvent like acetic acid)
-
Acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride)
-
-
Procedure:
-
Dissolve 4-(benzyloxy)phenylhydrazine hydrochloride in ethanol.
-
Add ethyl pyruvate to the solution.
-
Slowly add the acid catalyst while stirring.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
-
Step 2: Hydrolysis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
This step converts the ethyl ester to the final carboxylic acid product.
-
Reagents:
-
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
-
A base (e.g., sodium hydroxide or potassium hydroxide)
-
A solvent mixture (e.g., ethanol and water)
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Dissolve the ethyl ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of approximately 2-3.
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Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it to obtain this compound.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Indole Synthesis
| Synthetic Route | Catalyst | Solvent | Temperature (°C) | Reported Yield |
| Fischer Indole Synthesis (analogue) | Acetic Acid | Toluene | 105-110 | 60% |
| Fischer Indole Synthesis (analogue) | Aluminum Chloride | Ethanol | 75-80 | 90% |
| Fischer Indole Synthesis (analogue) | Acetic Acid | Ethanol | 75-80 | 83.6% |
Note: Yields are reported for the synthesis of a closely related analogue, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, and may vary for the target molecule.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
purification challenges of 5-benzyloxyindole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-benzyloxyindole-2-carboxylic acid. The information provided is intended to assist in overcoming common purification challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 5-benzyloxyindole-2-carboxylic acid.
Issue 1: Low Purity After Initial Synthesis and Work-up
Q1: My crude 5-benzyloxyindole-2-carboxylic acid has a low purity (<90%) after synthesis and initial extraction. What are the likely impurities and how can I remove them?
A1: The most common impurities in the synthesis of 5-benzyloxyindole-2-carboxylic acid are typically the unhydrolyzed starting ester (e.g., ethyl 5-benzyloxyindole-2-carboxylate) and the debenzylated by-product (5-hydroxyindole-2-carboxylic acid). The presence of these impurities can be confirmed by analytical techniques such as TLC, HPLC, and NMR spectroscopy.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity crude product.
Issue 2: Difficulty in Removing Impurities by Recrystallization
Q2: I have attempted to purify my 5-benzyloxyindole-2-carboxylic acid by recrystallization, but the purity has not significantly improved. What am I doing wrong?
A2: Ineffective recrystallization can be due to the choice of solvent, the cooling rate, or the presence of co-precipitating impurities. Carboxylic acids can be challenging to crystallize due to their polarity and hydrogen bonding capabilities.
-
Recommendations for Recrystallization:
-
Solvent Selection: Experiment with a variety of solvent systems. A good starting point for carboxylic acids is a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can lead to the trapping of impurities in the crystal lattice.
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Seeding: If you have a small amount of pure product, adding a seed crystal can induce crystallization and improve crystal quality.
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Issue 3: Streaking or Tailing on TLC Plates
Q3: When I run a TLC of my product, I observe significant streaking or tailing of the spot. How can I resolve this?
A3: Streaking of carboxylic acids on silica gel TLC plates is a common issue caused by the interaction of the acidic proton with the silica. To mitigate this, you can add a small amount of a volatile acid to your mobile phase.
-
Troubleshooting TLC:
-
Mobile Phase Modification: Add 0.5-1% acetic acid or formic acid to your eluent system. This will suppress the ionization of the carboxylic acid and lead to a more defined spot.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common impurities I should expect in my 5-benzyloxyindole-2-carboxylic acid sample?
A4: Based on typical synthetic routes, the most probable impurities are:
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Ethyl 5-benzyloxyindole-2-carboxylate: The unhydrolyzed ester precursor.
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5-Hydroxyindole-2-carboxylic acid: The product of debenzylation.
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Starting materials: Depending on the specific indole synthesis used.
Q5: What are the recommended solvent systems for the recrystallization of 5-benzyloxyindole-2-carboxylic acid?
A5: While the optimal solvent system should be determined experimentally, good starting points for carboxylic acids include:
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Ethanol/Water
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Methanol/Water
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Ethyl Acetate/Hexane
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Acetone/Hexane
Q6: Can I use column chromatography to purify 5-benzyloxyindole-2-carboxylic acid?
A6: Yes, column chromatography can be an effective purification method. Due to the acidity of the compound, it is advisable to use a mobile phase containing a small amount of acid to prevent streaking on the column.
Q7: What analytical techniques are best suited for assessing the purity of 5-benzyloxyindole-2-carboxylic acid?
A7: A combination of techniques is recommended for a comprehensive purity assessment:
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Thin Layer Chromatography (TLC): For rapid, qualitative analysis of reaction progress and impurity profiles.
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High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and separation of closely related impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Data Presentation
Table 1: Representative TLC Data for 5-Benzyloxyindole-2-carboxylic Acid and Potential Impurities
| Compound | Mobile Phase (Ethyl Acetate:Hexane:Acetic Acid, 70:30:1) | Expected Rf Value |
| Ethyl 5-benzyloxyindole-2-carboxylate | Silica Gel 60 F254 | ~0.8 |
| 5-Benzyloxyindole-2-carboxylic acid | Silica Gel 60 F254 | ~0.5 |
| 5-Hydroxyindole-2-carboxylic acid | Silica Gel 60 F254 | ~0.2 |
Table 2: Representative HPLC Method Parameters and Expected Retention Times
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Compound | Expected Retention Time (min) |
| 5-Hydroxyindole-2-carboxylic acid | ~5.2 |
| 5-Benzyloxyindole-2-carboxylic acid | ~10.5 |
| Ethyl 5-benzyloxyindole-2-carboxylate | ~12.8 |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolve the crude 5-benzyloxyindole-2-carboxylic acid in a minimal amount of a hot solvent (e.g., ethanol).
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If using a co-solvent, slowly add a non-solvent (e.g., water) until the solution becomes slightly turbid.
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Add a small amount of the hot solvent until the solution is clear again.
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Allow the solution to cool slowly to room temperature.
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Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
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Prepare a slurry of silica gel in the chosen mobile phase (e.g., ethyl acetate/hexane with 1% acetic acid).
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Pack a column with the silica gel slurry.
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Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
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Load the sample onto the top of the column.
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Elute the column with the mobile phase, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
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Purification Workflow Diagram:
Caption: General purification workflow for 5-benzyloxyindole-2-carboxylic acid.
stability issues of 5-(benzyloxy)-1H-indole-2-carboxylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-(benzyloxy)-1H-indole-2-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound in its solid form and in solution?
A1:
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Solid Form: As a solid, this compound should be stored in a cool, dry, and dark place. Supplier recommendations often suggest storage at 2-8°C, protected from light.
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In Solution: Solutions of indole derivatives can be susceptible to degradation. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at low temperatures (e.g., 2-8°C or -20°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. The choice of solvent can also impact stability; less reactive solvents are preferable.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
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pH: The indole ring and the carboxylic acid group are sensitive to pH. Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
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Light: Indole derivatives are often photosensitive and can degrade upon exposure to UV or visible light.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Oxidizing Agents: The indole ring is susceptible to oxidation, which can lead to the formation of various degradation products. The presence of dissolved oxygen or other oxidizing agents can promote degradation.
Q3: What are the potential signs of degradation of a this compound solution?
A3: Visual inspection and analytical characterization can reveal signs of degradation:
-
Color Change: A noticeable change in the color of the solution (e.g., yellowing or browning) can indicate the formation of degradation products.
-
Precipitation: The formation of a precipitate may suggest that the compound is degrading into less soluble products or that its own solubility has decreased due to changes in the solution's properties.
-
Changes in Analytical Profile: When analyzed by techniques such as HPLC or LC-MS, the appearance of new peaks or a decrease in the area of the main compound peak are clear indicators of degradation.
Q4: What are the likely degradation pathways for this compound?
A4: While specific studies on this compound are limited, based on the known chemistry of the indole ring, potential degradation pathways include:
-
Oxidation of the Indole Ring: The pyrrole part of the indole ring is electron-rich and susceptible to oxidation. This can lead to the formation of oxindole, isatin, or ring-opened products like anthranilic acid derivatives.
-
Decarboxylation: Carboxylic acids, particularly when heated, can undergo decarboxylation, leading to the loss of the carboxyl group as carbon dioxide.
-
Hydrolysis of the Benzyloxy Group: Under strong acidic or basic conditions, the ether linkage of the benzyloxy group could potentially be cleaved.
-
Photodegradation: Exposure to light can induce complex degradation pathways, often involving radical mechanisms.
Troubleshooting Guides
This section provides guidance on how to address common stability-related issues encountered during experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results between batches of prepared solution. | Degradation of the stock solution over time. | 1. Prepare fresh solutions for each experiment. 2. If a stock solution must be used, store it at low temperature, protected from light, and for a minimal, validated period. 3. Before use, visually inspect the stock solution for any changes in color or for the presence of precipitate. 4. Perform a quick analytical check (e.g., TLC or HPLC) to confirm the purity of the stock solution before use. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | The compound is degrading under the experimental or storage conditions. | 1. Review the experimental conditions (pH, temperature, exposure to light) and identify potential stressors. 2. Conduct a forced degradation study (see experimental protocol below) to intentionally generate degradation products and identify them. This can help in understanding the degradation pathway. 3. Optimize the experimental conditions to minimize degradation (e.g., use of buffers, light protection, lower temperatures). |
| Loss of biological activity of the compound in a cell-based assay. | Degradation of the compound in the assay medium. | 1. Assess the stability of the compound in the specific cell culture medium under assay conditions (e.g., 37°C, 5% CO2). 2. Reduce the incubation time if possible. 3. Prepare the dosing solutions immediately before adding them to the cells. |
Quantitative Data Summary
Due to the lack of publicly available, specific stability data for this compound, the following table is provided as a template for researchers to summarize their own experimental findings from forced degradation studies.
| Stress Condition | Reagent/Condition | Time (hours) | Initial Purity (%) | Final Purity (%) | Major Degradation Products (if identified) |
| Acidic Hydrolysis | 0.1 M HCl | 24, 48, 72 | |||
| Basic Hydrolysis | 0.1 M NaOH | 24, 48, 72 | |||
| Oxidation | 3% H₂O₂ | 24, 48, 72 | |||
| Thermal Degradation | 60°C in solution | 24, 48, 72 | |||
| Photodegradation | UV light (254 nm) | 2, 4, 8 | |||
| Photodegradation | Visible light | 24, 48, 72 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
-
pH meter
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Take samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Take samples at specified time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Take samples at specified time points.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C).
-
Take samples at specified time points.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a photostability chamber to a controlled light source (e.g., UV and/or visible light).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Take samples from both the exposed and control solutions at specified time points.
-
4. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
If coupled with a mass spectrometer, attempt to identify the mass of the degradation products to aid in structure elucidation.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothesized degradation pathways.
Technical Support Center: Debenzylation of 5-Benzyloxyindole-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the debenzylation of 5-benzyloxyindole-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the debenzylation of 5-benzyloxyindole-2-carboxylic acid, offering potential causes and solutions in a question-and-answer format.
Q1: My debenzylation reaction is incomplete, and I still see starting material. What can I do?
A1: Incomplete conversion is a frequent issue. Here are several factors to consider and steps to take:
-
Catalyst Activity: The palladium catalyst (e.g., Pd/C) may be old or deactivated. Use fresh, high-quality catalyst for each reaction. Catalyst poisoning by impurities in the starting material, solvent, or glassware can also inhibit the reaction. Ensure all materials are of high purity.
-
Hydrogen Source and Pressure: For catalytic hydrogenation, ensure a sufficient and continuous supply of hydrogen gas. Check for leaks in your hydrogenation apparatus. Increasing the hydrogen pressure may improve the reaction rate. For catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, formic acid) may be decomposing or used up. Consider adding it in portions.
-
Reaction Time and Temperature: The reaction may simply need more time to go to completion. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-60 °C) can be beneficial, but be cautious as higher temperatures can promote side reactions.[1]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol and methanol are generally effective for catalytic hydrogenation.
Q2: I am observing a significant amount of a byproduct that appears to be the decarboxylated product, 5-hydroxyindole. How can I prevent this?
A2: Decarboxylation of the desired 5-hydroxyindole-2-carboxylic acid is a common side reaction, especially at elevated temperatures.[2][3]
-
Temperature Control: Avoid high reaction temperatures. If heating is necessary to drive the debenzylation, use the lowest effective temperature and monitor the reaction closely to stop it once the starting material is consumed.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to decarboxylation. Optimize the reaction time to minimize the exposure of the product to the reaction conditions.
-
pH Control: The stability of the carboxylic acid can be pH-dependent. While acidic conditions can sometimes facilitate debenzylation, they might also promote decarboxylation in some cases. If using transfer hydrogenation with formic acid, consider neutralizing the acid during work-up promptly.
Q3: My final product seems to have impurities resulting from over-reduction of the indole ring. How can I improve selectivity?
A3: Over-reduction of the indole nucleus is a potential side reaction, leading to indoline derivatives.
-
Catalyst Choice: Use a less active catalyst or a catalyst poison to improve selectivity. For instance, using diphenyl sulfide as a catalyst poison with Pd/C can sometimes prevent over-reduction.[4]
-
Milder Conditions: Employ milder reaction conditions. This includes using lower hydrogen pressure, lower temperatures, and shorter reaction times. Catalytic transfer hydrogenation is often considered a milder alternative to high-pressure catalytic hydrogenation.
-
Careful Monitoring: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further reduction of the product.
Q4: After work-up, I have difficulty purifying the 5-hydroxyindole-2-carboxylic acid from the reaction mixture. What are some effective purification strategies?
A4: Purification can be challenging due to the polar nature of the product and potential byproducts.
-
Filtration: After the reaction, the heterogeneous palladium catalyst must be carefully removed by filtration, typically through a pad of Celite®. Ensure all the catalyst is removed to prevent it from catalyzing further reactions.
-
Extraction: The product, being a carboxylic acid and a phenol, has a pH-dependent solubility. You can exploit this for purification. Acidify the aqueous solution to a pH of around 4-5 to precipitate the product, which can then be collected by filtration. Alternatively, you can perform a liquid-liquid extraction. Basifying the solution will deprotonate the carboxylic acid and phenol, making the product water-soluble and allowing for the removal of non-acidic organic impurities by extraction with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the product.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for purifying the final product.
-
Chromatography: If impurities are persistent, column chromatography on silica gel may be necessary. A polar mobile phase, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve peak shape, is typically required.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the debenzylation of 5-benzyloxyindole-2-carboxylic acid?
A1: The most widely used method is catalytic hydrogenation.[5] This typically involves reacting the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or formic acid in the presence of Pd/C, is another common and often milder alternative.[6]
Q2: What are the expected side products in this debenzylation reaction?
A2: Besides the desired 5-hydroxyindole-2-carboxylic acid, common side products can include:
-
Toluene: The byproduct from the cleaved benzyl group.
-
5-Hydroxyindole: The product of subsequent decarboxylation of the desired product.
-
Indoline derivatives: Resulting from the over-reduction of the indole ring.
-
Unreacted starting material: Due to incomplete reaction.
Q3: Can I use other catalysts besides Pd/C?
A3: While Pd/C is the most common catalyst, other palladium-based catalysts like Pearlman's catalyst (Pd(OH)₂/C) can be more effective for certain substrates, especially if catalyst poisoning is an issue.[5] Other noble metal catalysts such as platinum or rhodium could potentially be used, but they may exhibit different selectivity profiles.[7]
Q4: How do I know when the reaction is complete?
A4: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is considered complete when the starting material spot/peak is no longer visible.
Q5: Is it necessary to use an acid additive in the reaction?
A5: For the debenzylation of a benzyl ether, an acid additive is not typically required. However, in some cases of N-benzyl deprotection, an acid can facilitate the reaction.[1] For this specific substrate, starting without an acid is recommended to avoid potential side reactions like decarboxylation.
Data Presentation
Table 1: Comparison of Common Debenzylation Methods
| Method | Catalyst | Hydrogen Source | Typical Solvents | Temperature (°C) | Pressure | Key Advantages | Potential Issues |
| Catalytic Hydrogenation | 5-10% Pd/C | H₂ gas | Ethanol, Methanol, Ethyl Acetate | 25-60 | 1-4 atm | Clean, high-yielding | Requires specialized equipment, potential for over-reduction |
| Catalytic Transfer Hydrogenation | 5-10% Pd/C | Ammonium Formate, Formic Acid | Methanol, Ethanol | 25-80 | Atmospheric | Milder conditions, no specialized pressure equipment | Byproducts from hydrogen donor, potential for side reactions at higher temperatures |
Experimental Protocols
Protocol 1: Debenzylation via Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 5-benzyloxyindole-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude 5-hydroxyindole-2-carboxylic acid can be purified by crystallization or chromatography.
Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-benzyloxyindole-2-carboxylic acid (1.0 eq) in methanol or ethanol (15-25 mL per gram of substrate).
-
Reagent Addition: Add ammonium formate (3-5 eq) or formic acid (3-5 eq) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst. Wash the Celite® pad with the solvent.
-
Isolation: Remove the solvent in vacuo. The residue can be purified by extraction, crystallization, or chromatography as described in the troubleshooting section.
Visualizations
Caption: The primary reaction pathway for the debenzylation of 5-benzyloxyindole-2-carboxylic acid.
Caption: Common side reactions originating from the desired product during debenzylation.
Caption: A logical workflow for troubleshooting common issues in the debenzylation reaction.
References
- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarboxylation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Esterification of Indole-2-Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the esterification of indole-2-carboxylic acid?
A1: Several methods are commonly employed for the esterification of indole-2-carboxylic acid. The choice of method often depends on the desired ester, the scale of the reaction, and the available equipment. Key methods include:
-
Fischer-Speier Esterification: This is a classic method that involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2] The reaction is typically heated to drive the equilibrium towards the ester product.[1]
-
Microwave-Assisted Synthesis: This modern approach utilizes microwave irradiation to accelerate the reaction, often leading to significantly shorter reaction times and improved yields.[3] These reactions are frequently carried out in ionic liquids.[3]
-
Copper-Catalyzed Cascade Process: A ligand-free copper-catalyzed reaction can be used to synthesize indole-2-carboxylic acid esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate.[4]
-
Steglich Esterification: For acid-sensitive substrates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is a suitable alternative.
Q2: What factors influence the yield of the esterification reaction?
A2: The yield of the esterification is influenced by several factors:
-
Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions and decomposition of the indole ring. Optimal temperatures vary depending on the chosen method. For instance, some copper-catalyzed additions are performed at 80°C.[5]
-
Catalyst: The choice and concentration of the catalyst are critical. For Fischer esterification, common catalysts include concentrated H₂SO₄.[6][7] In other methods, catalysts like palladium acetate or copper(I) iodide have been used effectively.[3][6]
-
Solvent: The solvent can significantly impact the reaction. Alcohols like ethanol often serve as both the solvent and the reactant in Fischer esterification.[6][7] In other cases, solvents like 1,4-dioxane or toluene are employed.[5][6]
-
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to reach completion. Reaction times can range from a few minutes under microwave conditions to several hours for traditional methods.[3][5][6]
-
Water Removal: Fischer esterification is a reversible reaction that produces water as a byproduct.[1][8] Removing water as it is formed (e.g., using a Dean-Stark apparatus) can shift the equilibrium towards the product and improve the yield.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting material (indole-2-carboxylic acid) and the expected product (if available). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have reached equilibrium or completion.[9] 2. Catalyst is inactive: The acid catalyst may be old or contaminated. 3. Presence of water: Water in the reactants or solvent can inhibit the reaction.[1] 4. Decomposition of starting material or product: The indole ring is sensitive to strong acids and high temperatures. | 1. Increase reaction time or temperature. Monitor the reaction by TLC to determine the optimal time. 2. Use fresh, high-purity catalyst. 3. Use anhydrous solvents and reactants. Consider using a drying agent or a Dean-Stark apparatus to remove water.[1] 4. Use milder reaction conditions. Consider alternative methods like Steglich esterification for sensitive substrates. |
| Formation of Side Products | 1. Decarboxylation: Indole-2-carboxylic acid can undergo decarboxylation at high temperatures to form indole. 2. Ring substitution: The indole ring can undergo electrophilic substitution, especially under strongly acidic conditions. | 1. Lower the reaction temperature. 2. Use a less acidic catalyst or a different esterification method. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the aqueous phase during workup. [9] 2. Emulsion formation during extraction. 3. Co-elution of product and impurities during chromatography. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the ester. 2. Add a small amount of brine or a different organic solvent to break the emulsion. 3. Optimize the solvent system for column chromatography. Try different solvent polarities or a different stationary phase. |
Data Presentation: Comparison of Esterification Conditions
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fischer Esterification | Conc. H₂SO₄ | Ethanol | 80 | 2 h | 85 | [6] |
| Microwave-Assisted | CuI (12 mol%) | [bmim]OH (ionic liquid) | 50 | 10 min | 91 | [3] |
| Catalytic Addition | [RuCl₂(η⁶-p-cymene)(PPh₃)] | Toluene | 80 | 18 h | 84 | [5] |
| Buchwald-Hartwig Reaction | Pd(OAc)₂ | 1,4-Dioxane | 110 | 2-4 h | 63-82 |
Experimental Protocols
1. Fischer Esterification of 6-bromo-1H-indole-2-carboxylic acid [7][10]
-
Reagents:
-
6-bromo-1H-indole-2-carboxylic acid (100 mg, 0.42 mmol)
-
Anhydrous ethanol (10 mL)
-
Concentrated sulfuric acid (20 mg, 0.21 mmol)
-
-
Procedure:
-
Dissolve 6-bromo-1H-indole-2-carboxylic acid in anhydrous ethanol in a round-bottom flask.
-
Add concentrated sulfuric acid dropwise to the solution.
-
Stir the mixture at 80°C for 2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
-
2. Microwave-Assisted Synthesis of Ethyl 1H-indole-2-carboxylate [3]
-
Reagents:
-
2-bromo benzaldehyde
-
Ethyl isocyanoacetate
-
Copper(I) iodide (CuI, 12 mol%)
-
1-butyl-3-methylimidazolium hydroxide ([bmim]OH)
-
-
Procedure:
-
Combine 2-bromo benzaldehyde, ethyl isocyanoacetate, and CuI in the ionic liquid [bmim]OH.
-
Irradiate the reaction mixture under controlled microwave (100 W) at 50°C for 10 minutes.
-
After the reaction, extract the product with an appropriate organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Visualizations
Caption: Workflow for Fischer Esterification.
Caption: Troubleshooting low yield issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic Addition of Indole-2-Carboxylic Acid to 1-Hexyne [mdpi.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
troubleshooting 5-benzyloxyindole-2-carboxylic acid solubility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-benzyloxyindole-2-carboxylic acid. The following information is designed to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 5-benzyloxyindole-2-carboxylic acid?
5-benzyloxyindole-2-carboxylic acid is a crystalline solid that is sparingly soluble in water.[1] It exhibits good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It is also slightly soluble in other organic solvents like ethanol and acetone.[1]
Q2: How does pH affect the aqueous solubility of 5-benzyloxyindole-2-carboxylic acid?
As a carboxylic acid, the aqueous solubility of 5-benzyloxyindole-2-carboxylic acid is highly dependent on pH. The predicted pKa of the carboxylic acid group is approximately 4.37.[2]
-
At pH values below its pKa (acidic conditions) , the compound will be in its protonated, neutral form, which is less soluble in water.
-
At pH values above its pKa (neutral to alkaline conditions) , the carboxylic acid group will be deprotonated to form a carboxylate salt, which is significantly more soluble in aqueous solutions.
Therefore, increasing the pH of the aqueous solution by adding a base (e.g., sodium hydroxide) will increase its solubility.
Q3: I am having trouble dissolving 5-benzyloxyindole-2-carboxylic acid in my aqueous buffer for a cell-based assay. What should I do?
This is a common issue due to its low aqueous solubility at neutral pH. Here are a few strategies:
-
Prepare a concentrated stock solution in an organic solvent: First, dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically ≤0.5% v/v for most cell cultures).
-
pH adjustment: You can increase the pH of your aqueous buffer to be at least 2 units above the pKa (i.e., pH > 6.4) to ensure the compound is in its more soluble salt form. You can achieve this by adding a small amount of a dilute base like 1 M NaOH. Be sure to check if the final pH is compatible with your experimental setup.
Q4: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock is a common problem and usually indicates that the final concentration in the aqueous buffer is above the compound's solubility limit under those conditions. Here are some troubleshooting steps:
-
Decrease the final concentration: Your target concentration may be too high for the aqueous buffer. Try lowering the final concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try slightly increasing the final percentage of DMSO. However, always be mindful of the tolerance of your cells or assay to the organic solvent.
-
Use a different co-solvent system: For in vivo studies, a common vehicle formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[3] This can help to keep the compound in solution.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and sonicating can help to redissolve small amounts of precipitate. However, be cautious about the compound's stability at higher temperatures.
Solubility Data
The following table summarizes the known solubility information for 5-benzyloxyindole-2-carboxylic acid in various solvents. Please note that quantitative data is limited, and solubility can be affected by factors such as temperature and the purity of the compound.
| Solvent | Solubility | Notes |
| Water | Sparingly soluble[1] | Solubility is significantly increased at higher pH. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | Soluble | Another suitable solvent for stock solutions. |
| Ethanol | Slightly soluble[1] | |
| Acetone | Slightly soluble[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 5-benzyloxyindole-2-carboxylic acid in DMSO.
Materials:
-
5-benzyloxyindole-2-carboxylic acid (MW: 267.28 g/mol )[4]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 2.67 mg of 5-benzyloxyindole-2-carboxylic acid into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer via pH Adjustment
This protocol provides a general method for dissolving 5-benzyloxyindole-2-carboxylic acid in an aqueous buffer by increasing the pH.
Materials:
-
5-benzyloxyindole-2-carboxylic acid
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of 5-benzyloxyindole-2-carboxylic acid and add it to your aqueous buffer.
-
While stirring the suspension, slowly add 1 M NaOH dropwise.
-
Monitor the pH of the solution using a pH meter.
-
Continue adding NaOH until the solid dissolves completely. The pH should be above 7 for complete dissolution.
-
Once the solid is dissolved, you can adjust the pH back down to your desired experimental pH using a dilute acid (e.g., 1 M HCl). Be aware that lowering the pH below 6.5 may cause the compound to precipitate out of solution.
-
Sterile filter the final solution through a 0.22 µm filter if required for your application.
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common solubility issues.
Caption: A decision-making workflow for initial attempts to dissolve 5-benzyloxyindole-2-carboxylic acid.
Caption: A workflow for addressing precipitation issues when diluting a DMSO stock solution.
References
Technical Support Center: Preventing Byproduct Formation in Indole Synthesis
Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation in key indole synthesis methodologies.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common side reactions in Fischer indole synthesis?
-
How can I improve the yield and regioselectivity of my Bischler-Moehlau indole synthesis?
-
What are the typical byproducts in palladium-catalyzed indole synthesis and how can they be minimized?
-
My reaction is not going to completion. What are the likely causes?
-
-
Troubleshooting Guides
-
Fischer Indole Synthesis
-
Bischler-Moehlau Indole Synthesis
-
Palladium-Catalyzed Indole Synthesis
-
-
Experimental Protocols
-
Protocol 1: Classic Fischer Indole Synthesis of 2-Phenylindole
-
Protocol 2: Microwave-Assisted Bischler-Moehlau Synthesis of 2-Arylindoles
-
Protocol 3: Palladium-Catalyzed Larock Indole Synthesis
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Fischer indole synthesis?
A1: The Fischer indole synthesis is a robust method, but can be prone to several side reactions that lower the yield of the desired indole. Common byproducts include those arising from aldol condensations and Friedel-Crafts type reactions. A significant side reaction to be aware of is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. This is particularly problematic when using starting materials with strong electron-donating groups on the carbonyl component, which can stabilize the resulting iminyl carbocation and divert the reaction from the desired[1][1]-sigmatropic rearrangement pathway.[2][3] This can lead to the formation of aniline and other degradation products.[2] The reaction is also sensitive to the choice of acid catalyst, temperature, and reaction time, all of which can influence the prevalence of side reactions.[1]
Q2: How can I improve the yield and regioselectivity of my Bischler-Moehlau indole synthesis?
A2: The Bischler-Moehlau synthesis, which forms 2-aryl-indoles from an α-bromo-acetophenone and excess aniline, is notorious for often requiring harsh conditions, which can lead to poor yields and unpredictable regioselectivity.[4][5] To improve outcomes, consider the following:
-
Milder Reaction Conditions: Recent advancements have shown that using lithium bromide as a catalyst can facilitate the reaction under milder conditions.[4]
-
Microwave Irradiation: Employing microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[4][6] For instance, a solvent-free, one-pot microwave irradiation of anilines and phenacyl bromides has been shown to produce 2-arylindoles in good yields.[7]
-
Substrate Choice: The specific substrates used heavily influence both the yield and the regiochemical outcome.[8]
Q3: What are the typical byproducts in palladium-catalyzed indole synthesis and how can they be minimized?
A3: Palladium-catalyzed methods offer a versatile and often milder alternative to classical indole syntheses. However, byproduct formation can still occur. A common side reaction is the homocoupling of starting materials, particularly of aryl boronic acids in Suzuki-type couplings, to form biaryl impurities. This is often promoted by the presence of oxygen.[1] To minimize homocoupling:
-
Deoxygenate Solvents: Rigorously degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxygen-mediated homocoupling.[1]
-
Ligand Selection: The choice of ligand is critical in tuning the reactivity and stability of the palladium catalyst, which can help to suppress side reactions.
-
Procedural Modifications: Slow addition of the boronic acid to the reaction mixture can keep its concentration low, disfavoring homocoupling. Pre-heating the catalyst, base, and other coupling partners before adding the boronic acid can also be an effective strategy.[1]
Q4: My reaction is not going to completion. What are the likely causes?
A4: Incomplete conversion in indole synthesis can be attributed to several factors, depending on the specific method:
-
Fischer Synthesis: Insufficient acid catalyst or low reaction temperature can be the culprits. The key[1][1]-sigmatropic rearrangement often requires significant thermal energy to overcome the activation barrier.[9]
-
Bischler-Moehlau Synthesis: The classical version of this reaction is known for inconsistent results. If using traditional heating, the harsh conditions may also be leading to decomposition of starting materials or intermediates.
-
Palladium-Catalyzed Synthesis: Catalyst deactivation is a common reason for incomplete reactions. This can be caused by impurities in the starting materials or solvents, or by thermal degradation of the catalyst. The choice of ligand is also critical for maintaining catalyst activity.
Troubleshooting Guides
Fischer Indole Synthesis
Low yields in the Fischer indole synthesis are a common issue.[1] This guide provides a systematic approach to troubleshooting.
Problem: Low Yield or No Product Formation
Data Presentation: Effect of Catalyst on Fischer Indole Synthesis
The choice of catalyst can significantly impact the yield of the Fischer indole synthesis. The following table summarizes the effect of different catalysts on the synthesis of 2-phenylindole from phenyl hydrazine hydrochloride and acetophenone.
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | Zeolite-HY | 4 | 43 |
| 2 | Montmorillonite K10 | 4 | 70 |
| 3 | Indion-90 | 4 | 60 |
| 4 | Amberlite-120 | 4 | 63 |
| 5 | Silica | 4 | 20 |
| 6 | Amberlyst-15 | 4 | 68 |
| 7 | Phosphomolybdic acid | 4 | 86 |
| Reaction Conditions: Phenyl hydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), catalyst (0.002 mol), chloroform, 60 °C. Data sourced from[10]. |
Bischler-Moehlau Indole Synthesis
The primary challenges with the Bischler-Moehlau synthesis are harsh reaction conditions, low yields, and a lack of regioselectivity.
Problem: Low Yield and/or Formation of Regioisomers
Data Presentation: Comparison of Traditional vs. Microwave-Assisted Bischler-Moehlau Synthesis
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Citation |
| Traditional | α-Bromoacetophenone, Aniline | None | None | Reflux | Not Specified | Low | |
| Microwave-Assisted | N-Phenacylaniline, Anilinium bromide | None | Solid-state | MW (540W) | 1-2 min | 71 |
Palladium-Catalyzed Indole Synthesis
A key challenge in many palladium-catalyzed indole syntheses, such as the Larock synthesis, is the prevention of unwanted side reactions like homocoupling.
Problem: Formation of Homocoupling Byproducts
Experimental Protocols
Protocol 1: Classic Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from established procedures for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[9]
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Ice
Procedure:
-
Hydrazone Formation (Optional, can be a one-pot reaction):
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.[9]
-
Cool the reaction mixture in an ice bath to precipitate the phenylhydrazone.
-
Filter the solid and wash with cold ethanol.
-
-
Indolization:
-
In a separate flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.
-
Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.
-
Heat the mixture at 150-160°C for 10-15 minutes.[9]
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring.
-
Filter the precipitated solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
The crude 2-phenylindole can be further purified by recrystallization from ethanol.[9]
-
Protocol 2: Microwave-Assisted Bischler-Moehlau Synthesis of 2-Arylindoles
This one-pot, solvent-free protocol is adapted from a procedure for the rapid synthesis of 2-arylindoles.[6][7]
Materials:
-
Appropriate aniline
-
Phenacyl bromide
-
Dimethylformamide (DMF)
Procedure:
-
Reactant Preparation:
-
In an open microwave-safe vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
-
-
Initial Reaction:
-
Stir the mixture at room temperature for 3 hours.
-
-
Microwave Irradiation:
-
Add 3 drops of DMF to the mixture.
-
Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.[6]
-
-
Work-up and Purification:
-
After cooling, the crude product can be purified by column chromatography on silica gel.
-
Protocol 3: Palladium-Catalyzed Larock Indole Synthesis
This general protocol for the Larock indole synthesis involves the reaction of an o-iodoaniline with a disubstituted alkyne.[8]
Materials:
-
o-Iodoaniline (or N-substituted derivative)
-
Disubstituted alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (optional, but often used)
-
Potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the o-iodoaniline (1.0 equiv), palladium(II) acetate (1-5 mol%), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous, degassed DMF.
-
-
Reactant Addition:
-
Add the disubstituted alkyne (2-5 equivalents).
-
-
Reaction:
-
Heat the reaction mixture at 100°C for 6-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. sciforum.net [sciforum.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 5-(Benzyloxy)-1H-indole-2-carboxylic Acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-(benzyloxy)-1H-indole-2-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety considerations to ensure a successful and safe scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: A highly common and scalable two-step approach is the Williamson ether synthesis followed by ester hydrolysis. This involves the benzylation of a 5-hydroxy-1H-indole-2-carboxylate ester, typically the ethyl or methyl ester, followed by the hydrolysis of the resulting benzyloxy ester to the desired carboxylic acid. This route is often preferred due to the commercial availability of the starting materials.
Q2: What are the primary challenges when scaling up the benzylation (Williamson ether synthesis) step?
A2: The main challenges include managing the exothermic nature of the reaction, ensuring efficient mixing to prevent localized overheating and side reactions, and handling the hazardous reagent, benzyl chloride, safely. Inadequate temperature control can lead to the formation of impurities.
Q3: What potential side reactions should I be aware of during the synthesis?
A3: Potential side reactions include O-alkylation vs. N-alkylation of the indole ring, though O-alkylation is generally favored for the hydroxyl group at the 5-position. During the final hydrolysis step, incomplete reaction can leave residual ester. Additionally, under harsh acidic or basic conditions, de-benzylation can occur, yielding the 5-hydroxy byproduct.
Q4: How can I effectively purify the final product on a large scale?
A4: For large-scale purification, recrystallization is often the most practical and effective method. An initial acid-base workup can be used to separate the carboxylic acid product from neutral and basic impurities. A systematic solvent screen is recommended to find the optimal recrystallization conditions to achieve high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Benzylation Step | 1. Incomplete deprotonation of the phenol. 2. Insufficient reaction temperature or time. 3. Impure starting materials or solvents. | 1. Ensure the use of a sufficiently strong base (e.g., potassium carbonate, sodium hydride) and allow adequate time for deprotonation. 2. Monitor the reaction by TLC or HPLC and consider extending the reaction time or cautiously increasing the temperature. 3. Use anhydrous solvents and high-purity starting materials. |
| Formation of Impurities | 1. Overheating leading to side reactions. 2. Presence of oxygen causing oxidative degradation. 3. Incomplete hydrolysis of the ester. | 1. Improve temperature control through controlled reagent addition and efficient cooling. 2. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 3. Extend the hydrolysis reaction time, increase the concentration of the base, or consider a co-solvent to improve solubility. |
| Product is Difficult to Filter | 1. Very fine crystals or an oily precipitate. 2. Presence of gummy impurities. | 1. Optimize the crystallization process by adjusting the cooling rate and solvent system. 2. Perform an additional wash of the crude product or an acid-base extraction prior to crystallization. |
| Discoloration of Final Product | 1. Residual catalysts or reagents. 2. Oxidative degradation products. | 1. Ensure thorough washing of the product during work-up. 2. Consider a charcoal treatment during the recrystallization step. |
Experimental Protocols
Key Synthetic Pathway
Caption: Synthetic pathway for this compound.
Protocol 1: Scale-up Synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate (Step 1)
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Reactor Setup: Charge a suitable jacketed glass reactor with ethyl 5-hydroxy-1H-indole-2-carboxylate and acetone. The typical solvent volume is 10-15 L per kg of the starting material.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon and maintain a positive pressure throughout the reaction.
-
Base Addition: Add finely powdered potassium carbonate (K₂CO₃) to the suspension.
-
Heating: Heat the mixture to reflux with constant agitation to ensure a uniform suspension.
-
Reagent Addition: Slowly add benzyl chloride to the refluxing mixture over a period of 1-2 hours. Monitor the internal temperature closely to control the exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Protocol 2: Scale-up Hydrolysis to this compound (Step 2)
-
Reactor Setup: Charge the reactor with the crude ethyl 5-(benzyloxy)-1H-indole-2-carboxylate and a mixture of ethanol and water.
-
Base Addition: Add a solution of sodium hydroxide (NaOH) to the mixture.
-
Heating: Heat the reaction mixture to reflux and maintain until the hydrolysis is complete (monitored by TLC or HPLC).
-
Work-up:
-
Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water.
-
Wash with a non-polar organic solvent (e.g., hexanes) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with hydrochloric acid (HCl) to precipitate the product.
-
-
Isolation and Purification:
-
Collect the precipitated solid by filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the pure this compound.
-
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions (Illustrative for 1 kg Scale)
| Step | Reagent | Molar Equiv. | Quantity | Solvent & Volume | Temperature | Typical Time |
| 1. Benzylation | Ethyl 5-hydroxy-1H-indole-2-carboxylate | 1.0 | 1.0 kg | Acetone (10-15 L) | Reflux (~56°C) | 4-8 h |
| Potassium Carbonate | 1.5-2.0 | 1.0 - 1.3 kg | ||||
| Benzyl Chloride | 1.1-1.2 | 0.67 - 0.73 L | ||||
| 2. Hydrolysis | Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate | 1.0 | ~1.4 kg (crude) | Ethanol/Water (1:1, 10-15 L) | Reflux (~80°C) | 2-4 h |
| Sodium Hydroxide | 2.0-3.0 | 0.38 - 0.57 kg |
Safety Considerations
The scale-up synthesis of this compound requires strict adherence to safety protocols, particularly when handling hazardous materials.
-
Benzyl Chloride: Benzyl chloride is a lachrymator, corrosive, and a suspected carcinogen.[1][2]
-
Handling: Always handle benzyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Spills: In case of a spill, evacuate the area and use an appropriate absorbent material for cleanup. Avoid generating dust or vapors.
-
-
Exothermic Reactions: The benzylation step can be exothermic.
-
Control: Ensure the reactor is equipped with adequate cooling capacity. Add reagents slowly and monitor the internal temperature continuously. Have an emergency cooling plan in place.
-
-
Pressure Build-up: Ensure the reactor is properly vented to prevent pressure build-up, especially during heating.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Synthesis of 5-Benzyloxyindole-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-benzyloxyindole-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of starting material, 5-benzyloxyindole, in my reaction mixture after the formylation/acylation step. What could be the issue?
A1: This is a common issue and can be attributed to several factors:
-
Incomplete reaction: The reaction time may be insufficient, or the temperature might be too low. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reagent stoichiometry: Ensure that the formylating or acylating agent (e.g., Vilsmeier reagent, ethyl glyoxalate) is used in the correct molar ratio.
-
Moisture: The presence of moisture can quench the reagents. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
Q2: My final product, 5-benzyloxyindole-2-carboxylic acid, has a lower melting point than expected and appears impure. What are the likely impurities?
A2: A broad or low melting point suggests the presence of impurities. Common impurities in the synthesis of 5-benzyloxyindole-2-carboxylic acid are summarized in the table below. These can arise from starting materials, side reactions, or incomplete reactions.
Q3: I have a persistent impurity with a similar polarity to my product, making it difficult to separate by column chromatography. What could it be and how can I remove it?
A3: This could likely be the debenzylated product, 5-hydroxyindole-2-carboxylic acid. The benzyl protecting group can be sensitive to acidic conditions and catalytic hydrogenation.
-
Avoid harsh acidic conditions: During workup and purification, use dilute acids and avoid prolonged exposure.
-
Alternative purification: If column chromatography is ineffective, consider recrystallization from a suitable solvent system. A mixture of ethanol and water or ethyl acetate and hexanes may be effective.
Q4: My reaction to hydrolyze the ethyl ester precursor to the carboxylic acid is very slow or incomplete. How can I drive the reaction to completion?
A4: Incomplete hydrolysis of the ester precursor (e.g., ethyl 5-benzyloxyindole-2-carboxylate) is a frequent problem.[1] To address this:
-
Increase the excess of base: Use a larger excess of lithium hydroxide or sodium hydroxide.
-
Elevate the temperature: Gently heating the reaction mixture can significantly increase the rate of hydrolysis.
-
Add a co-solvent: The addition of a co-solvent like tetrahydrofuran (THF) or methanol can improve the solubility of the ester and facilitate the reaction.[1]
Q5: After purification, my final product is slightly colored. Is this normal?
A5: Indole compounds can be susceptible to air oxidation, which can lead to coloration. While a slightly off-white or pale-yellow color may be acceptable for some applications, significant discoloration could indicate the presence of oxidative byproducts. To minimize this, store the final product under an inert atmosphere and protect it from light.
Summary of Potential Impurities
| Impurity | Structure | Origin | Recommended Action |
| 5-Benzyloxyindole | Unreacted starting material | Increase reaction time/temperature; ensure correct stoichiometry. | |
| Ethyl 5-benzyloxyindole-2-carboxylate | Incomplete hydrolysis of the ester intermediate.[1] | Increase excess of base, reaction time, or temperature during hydrolysis. | |
| 5-Hydroxyindole-2-carboxylic acid | Debenzylation of the desired product. | Avoid strong acidic conditions; consider alternative purification methods like recrystallization. | |
| Benzaldehyde/Benzyl Alcohol | / | Byproducts from the debenzylation side reaction. | Typically removed during aqueous workup and purification. |
| Starting Phenylhydrazine | Incomplete Fischer indole cyclization. | Ensure sufficient reaction time and appropriate acid catalyst concentration. | |
| Decarboxylation Product | Loss of CO2 from the carboxylic acid at high temperatures.[1] | Avoid excessive heat during reaction workup and drying. |
Experimental Protocol: Synthesis of 5-Benzyloxyindole-2-carboxylic Acid via Fischer Indole Synthesis and Hydrolysis
This protocol is a representative example. Specific conditions may need to be optimized.
Step 1: Synthesis of Ethyl 5-Benzyloxyindole-2-carboxylate
-
To a solution of 4-(benzyloxy)phenylhydrazine hydrochloride (1 equivalent) in ethanol, add ethyl pyruvate (1.1 equivalents).
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the crude ethyl 5-benzyloxyindole-2-carboxylate.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Hydrolysis to 5-Benzyloxyindole-2-carboxylic Acid
-
Suspend the ethyl 5-benzyloxyindole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (3-5 equivalents).
-
Heat the mixture to reflux until the reaction is complete (monitor by TLC, observing the disappearance of the starting ester).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
The carboxylic acid will precipitate out of the solution.
-
Filter the solid, wash with cold water to remove any inorganic salts, and dry under vacuum to yield 5-benzyloxyindole-2-carboxylic acid.
Diagrams
References
Technical Support Center: Purity Assessment of 5-Benzyloxyindole-2-carboxylic Acid
Welcome to the technical support center for the analytical methods used in the purity assessment of 5-benzyloxyindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for determining the purity of 5-benzyloxyindole-2-carboxylic acid?
A1: The primary methods for assessing the purity of 5-benzyloxyindole-2-carboxylic acid are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Acid-Base Titration. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile or semi-volatile impurities, often requiring a derivatization step.
Q2: I am observing significant peak tailing in my HPLC chromatogram. What are the common causes and solutions?
A2: Peak tailing is a common issue when analyzing carboxylic acids by reverse-phase HPLC. The primary cause is often the interaction of the acidic carboxyl group with residual silanols on the silica-based column packing. Here are some troubleshooting steps:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an acid modifier like formic acid or phosphoric acid will protonate the carboxylic acid and minimize its interaction with silanols.
-
Column Choice: Using a column with high-purity silica and effective end-capping can reduce the number of accessible silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.
-
Column Contamination: If the tailing develops over time, the column inlet frit may be partially blocked, or the column may be contaminated. Try back-flushing the column or using a guard column to protect the analytical column.
Q3: My qNMR results show a lower purity value than expected. What should I check?
A3: Discrepancies in qNMR purity values can arise from several factors:
-
Internal Standard Purity: The purity of the internal standard must be accurately known and certified.
-
Integration Errors: Ensure that the integration regions for both the analyte and the internal standard are set correctly and do not include noise or impurity peaks.
-
Relaxation Delay (D1): A sufficiently long relaxation delay (at least 5 times the longest T1 of any peak of interest) is crucial for accurate quantification.
-
Sample Preparation: Ensure accurate weighing of both the sample and the internal standard, and complete dissolution in the deuterated solvent.
Q4: What are the potential impurities I should be aware of during the synthesis and analysis of 5-benzyloxyindole-2-carboxylic acid?
A4: Potential impurities can originate from starting materials, byproducts of the synthesis, or degradation products. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like o-nitrotoluene and diethyl oxalate.
-
Debenzylation Product: Cleavage of the benzyl ether can result in the formation of 5-hydroxyindole-2-carboxylic acid.
-
Incomplete Cyclization Products: Intermediates from the indole ring formation may be present.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be retained in the final product.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction with residual silanols- Column overload- Low mobile phase pH | - Add 0.1% formic or phosphoric acid to the mobile phase- Reduce sample concentration- Use a column with high-purity silica and end-capping |
| Poor Resolution | - Inappropriate mobile phase composition- Inadequate column efficiency | - Optimize the mobile phase gradient- Use a longer column or a column with smaller particle size |
| Ghost Peaks | - Contaminated mobile phase or injector | - Use fresh, high-purity solvents- Flush the injector and sample loop |
| Baseline Drift | - Inadequate column equilibration- Fluctuating detector temperature | - Ensure the column is fully equilibrated with the mobile phase- Allow the detector to warm up completely |
qNMR Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate Purity Value | - Incorrectly known purity of internal standard- Inaccurate integration- Insufficient relaxation delay (D1) | - Use a certified internal standard- Manually check and adjust integration regions- Set D1 to at least 5 times the longest T1 |
| Poor Signal-to-Noise | - Insufficient number of scans- Low sample concentration | - Increase the number of scans- Prepare a more concentrated sample if solubility allows |
| Broad Peaks | - Poor shimming- Sample viscosity | - Re-shim the magnet- Use a less viscous deuterated solvent if possible |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method provides a general guideline for the purity assessment of 5-benzyloxyindole-2-carboxylic acid by reverse-phase HPLC.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Illustrative HPLC Purity Data
| Parameter | Result |
| Retention Time of Main Peak | ~15.2 min |
| % Area of Main Peak | 99.6% |
| Relative Retention Time of Impurity 1 | 0.85 |
| % Area of Impurity 1 | 0.25% |
| Relative Retention Time of Impurity 2 | 1.12 |
| % Area of Impurity 2 | 0.15% |
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the determination of absolute purity using an internal standard.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard: Maleic acid (certified purity >99.5%).
-
Deuterated Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of 5-benzyloxyindole-2-carboxylic acid into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters:
-
Pulse Sequence: Standard 90° pulse.
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans: 64.
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic peak of 5-benzyloxyindole-2-carboxylic acid (e.g., a specific aromatic proton).
-
Integrate the vinylic proton signal of maleic acid (~6.3 ppm).
-
Calculate the purity using the standard qNMR equation, accounting for the number of protons, molecular weights, and weights of the sample and internal standard.
-
Illustrative qNMR Purity Data
| Analyte | Chemical Shift (ppm) | Number of Protons | Integral Value | Calculated Purity (%) |
| 5-Benzyloxyindole-2-carboxylic acid | ~7.5 (aromatic) | 1 | 1.00 | 99.2 |
| Maleic Acid (Internal Standard) | ~6.3 (vinylic) | 2 | 0.55 | - |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is suitable for identifying volatile and semi-volatile impurities. Derivatization is required to increase the volatility of the carboxylic acid.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Dissolve ~1 mg of the sample in 200 µL of pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat at 70 °C for 30 minutes.
-
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
Illustrative GC-MS Impurity Data
| Peak | Retention Time (min) | Major m/z fragments | Tentative Identification | Relative Abundance (%) |
| 1 | 12.5 | 339, 324, 248 | TMS-derivatized 5-benzyloxyindole-2-carboxylic acid | 99.5 |
| 2 | 10.8 | 91, 108 | Benzyl alcohol (from debenzylation) | 0.2 |
| 3 | 9.2 | 73, 147 | Residual silylating agent | - |
Acid-Base Titration
This classical method provides a direct measure of the carboxylic acid content.
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Indicator: Phenolphthalein.
-
Solvent: A mixture of ethanol and water (e.g., 1:1 v/v) to ensure solubility.
-
Procedure:
-
Accurately weigh approximately 250 mg of 5-benzyloxyindole-2-carboxylic acid into a flask.
-
Dissolve the sample in 50 mL of the ethanol/water solvent mixture.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M NaOH until a persistent faint pink color is observed.
-
Record the volume of NaOH used.
-
-
Calculation: Calculate the purity based on the volume of titrant, its concentration, and the weight of the sample.
Illustrative Titration Purity Data
| Parameter | Value |
| Sample Weight | 252.3 mg |
| NaOH Concentration | 0.1005 M |
| Volume of NaOH | 9.35 mL |
| Calculated Purity | 99.4% |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for qNMR purity analysis.
Caption: Logical relationship for selecting an analytical method.
Validation & Comparative
A Comparative Guide to the Structural Validation of 5-(Benzyloxy)-1H-indole-2-carboxylic Acid: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound such as 5-(benzyloxy)-1H-indole-2-carboxylic acid, a derivative of the privileged indole scaffold, an unambiguous structural assignment is critical for understanding its physicochemical properties, predicting its biological activity, and enabling rational drug design. While single-crystal X-ray crystallography stands as the gold standard for absolute structure elucidation, a suite of spectroscopic techniques provides complementary and often more readily accessible data for structural validation. This guide presents a comparative overview of X-ray crystallography and common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of this compound.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides an atomic-level map of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine precise bond lengths, bond angles, and the overall molecular conformation.
Note: To date, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the crystallographic data for the closely related analog, 5-methoxy-1H-indole-2-carboxylic acid , provides a valuable reference for the expected solid-state conformation of this class of molecules. A new polymorph of this compound was recently characterized, highlighting the detailed structural insights achievable.[1][2][3]
Table 1: Crystallographic Data for 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2) [1][2][3]
| Parameter | Value |
| Chemical Formula | C₁₀H₉NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0305(2) |
| b (Å) | 13.0346(6) |
| c (Å) | 17.2042(9) |
| α (°) | 90 |
| β (°) | 91.871(5) |
| γ (°) | 90 |
| Volume (ų) | 902.12(8) |
| Z | 4 |
Spectroscopic Methods for Structural Validation
Spectroscopic techniques offer crucial information about a molecule's connectivity, functional groups, and molecular weight, collectively providing strong evidence for its proposed structure.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Unambiguous structural determination | Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state |
| NMR Spectroscopy | Carbon-hydrogen framework, connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei | Provides detailed information about the molecular skeleton in solution; non-destructive | Can be less sensitive than MS; complex spectra for large molecules |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns | High sensitivity, small sample requirement | Does not provide direct information on connectivity or stereochemistry |
| IR Spectroscopy | Presence of functional groups | Fast, simple, and non-destructive | Provides limited information on the overall molecular structure |
Table 3: Spectroscopic Data for this compound
| ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| ~11.5 (br s, 1H, N-H) | ~163 (C=O) | ~3300-2500 (br, O-H) | 267 [M]⁺ |
| ~7.5-7.3 (m, 5H, Ar-H of benzyl) | ~154 (C-O) | ~3300 (N-H) | 222 [M-COOH]⁺ |
| ~7.4 (d, 1H, indole H-4) | ~137 (Ar-C) | ~1680 (C=O) | 91 [C₇H₇]⁺ (benzyl fragment) |
| ~7.2 (s, 1H, indole H-3) | ~131 (Ar-C) | ~1580, 1480 (C=C, aromatic) | |
| ~7.1 (d, 1H, indole H-7) | ~128-127 (Ar-CH) | ~1250 (C-O) | |
| ~6.9 (dd, 1H, indole H-6) | ~113-103 (indole C) | ||
| ~5.1 (s, 2H, O-CH₂) | ~70 (O-CH₂) |
Note: NMR chemical shifts are approximate and based on typical values for similar structures. IR and MS data are based on characteristic functional group absorptions and expected fragmentation patterns.
Experimental Workflows and Logical Relationships
The structural validation of a novel compound typically follows a logical progression, with different techniques providing complementary information.
Caption: General workflow for the structural validation of a small organic molecule.
The different analytical techniques are not used in isolation but rather in a complementary fashion to build a comprehensive picture of the molecular structure.
Caption: Logical relationship of analytical techniques in structure elucidation.
Detailed Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or solvent layering.[4] The purity of the compound is crucial for obtaining diffraction-quality crystals.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.[1][2][3]
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[5]
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay) are detected. Standard experiments include ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC, HMBC).
-
Data Processing: The raw data is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).
-
Spectral Interpretation: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are analyzed to determine the connectivity and chemical environment of the atoms in the molecule.[6][7]
Mass Spectrometry
-
Sample Preparation: A small amount of the sample is dissolved in a suitable solvent.
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).[8]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation: The molecular ion peak provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition. The fragmentation pattern gives clues about the structure of the molecule.[9][10]
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the attenuated total reflectance (ATR) crystal of the IR spectrometer. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: A beam of infrared light is passed through the sample. The detector measures the amount of light absorbed at each frequency.
-
Data Processing: The data is presented as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Spectral Interpretation: The absorption bands in the spectrum are correlated to the presence of specific functional groups in the molecule. For carboxylic acids, characteristic broad O-H and sharp C=O stretching bands are expected.[11][12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Guide to the Synthesis of Substituted Indole-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylic acid motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient and versatile synthesis of substituted derivatives of this core structure is therefore of critical importance. This guide provides an objective comparison of the most prominent synthetic routes to substituted indole-2-carboxylic acids, offering a comprehensive overview of their respective advantages and limitations. The performance of each method is evaluated based on reaction yields, scope of tolerated functionality, and operational considerations, supported by experimental data and detailed protocols.
Comparison of Key Synthesis Routes
The selection of an optimal synthetic strategy for a desired substituted indole-2-carboxylic acid is contingent on factors such as the availability of starting materials, the desired substitution pattern, and scalability. This section provides a comparative overview of four major synthetic routes: the Fischer, Reissert, Hemetsberger, and Leimgruber-Batcho syntheses.
| Synthesis Route | Starting Materials | General Reaction Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | Substituted Phenylhydrazines, α-Keto acids (e.g., pyruvic acid) | Acid catalysis (e.g., H₂SO₄, PPA, ZnCl₂), elevated temperatures. | 5 - 80% | Readily available starting materials, broad substrate scope. | Often harsh conditions, low yields for certain substrates, potential for regioisomeric mixtures with unsymmetrical ketones.[1] |
| Reissert Indole Synthesis | Substituted o-Nitrotoluenes, Diethyl oxalate | 1. Base-catalyzed condensation (e.g., NaOEt). 2. Reductive cyclization (e.g., Zn/AcOH, Fe/AcOH, catalytic hydrogenation). | 41 - 75% | Good yields, regioselective formation of the indole-2-carboxylic acid. | Requires substituted o-nitrotoluenes which may not be readily available, multi-step process. |
| Hemetsberger Indole Synthesis | Substituted Benzaldehydes, Azido-esters | Thermal decomposition of a 3-aryl-2-azido-propenoic ester, typically in a high-boiling solvent (e.g., xylene). | Generally >70% | High yields, good functional group tolerance.[2] | The synthesis and handling of azido- intermediates can be hazardous, starting materials may not be commercially available.[2] |
| Leimgruber-Batcho Indole Synthesis | Substituted o-Nitrotoluenes, Dimethylformamide dimethyl acetal (DMF-DMA) | 1. Enamine formation. 2. Reductive cyclization (e.g., Raney Ni/H₂, Pd/C, Fe/AcOH). | High | High yields, mild reaction conditions, applicable to a wide range of substrates.[3] | Primarily yields indoles, requiring subsequent C2-carboxylation. |
Reaction Pathways and Logical Relationships
The following diagrams illustrate the core transformations of the discussed synthetic routes.
References
A Comparative Guide to the Biological Activities of 5-Benzyloxy-1H-indole-2-carboxylic Acid and 5-Methoxy-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two closely related indole derivatives: 5-benzyloxy-1H-indole-2-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid. While structurally similar, the available scientific literature reveals distinct profiles for these compounds, with one being a well-characterized neuroprotective agent and the other primarily utilized as a synthetic intermediate for targeting other key biological receptors.
Executive Summary
5-Methoxy-1H-indole-2-carboxylic acid (MICA) has been investigated for its neuroprotective and metabolic activities.[1] It is a known inhibitor of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH), which contributes to its therapeutic potential in conditions such as ischemic stroke.[1]
5-Benzyloxy-1H-indole-2-carboxylic acid , in contrast, is predominantly described as a chemical reagent in the synthesis of compounds targeting the histamine H3 receptor and peroxisome proliferator-activated receptor-gamma (PPAR-γ).[2] This suggests a potential, albeit unquantified, interaction with these targets or that its structural scaffold is amenable to the development of such ligands.
Quantitative Biological Activity Data
The following table summarizes the available quantitative data for the biological activity of 5-methoxy-1H-indole-2-carboxylic acid. No direct quantitative biological activity data for 5-benzyloxy-1H-indole-2-carboxylic acid has been found in the reviewed literature.
| Compound | Target | Assay Type | Result | Reference |
| 5-Methoxy-1H-indole-2-carboxylic acid (MICA) | Dihydrolipoamide Dehydrogenase (DLDH) | Enzymatic Activity Assay | Reversible inhibitor | [1] |
| 5-Methoxy-1H-indole-2-carboxylic acid (MICA) | Neuroprotection | In vivo (rat MCAO model) | Significantly smaller infarct volume | Not specified |
Signaling Pathways and Experimental Workflows
5-Methoxy-1H-indole-2-carboxylic acid (MICA): Neuroprotective Mechanism
MICA's neuroprotective effects are primarily attributed to its inhibition of DLDH, which in turn activates the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
5-Benzyloxy-1H-indole-2-carboxylic acid: Hypothetical Workflow for Target Identification
Given its use as a synthetic precursor, a hypothetical workflow to determine the direct biological activity of 5-benzyloxy-1H-indole-2-carboxylic acid would involve screening against the targets of its derivatives.
Experimental Protocols
Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Assay
This spectrophotometric assay measures the inhibitory effect of a compound on DLDH activity by monitoring the reduction of NAD+ to NADH.[1]
Materials:
-
Tris-HCl buffer (pH 7.0-8.0)
-
NAD+
-
Dihydrolipoamide
-
Purified DLDH enzyme
-
Test compound (5-methoxy-1H-indole-2-carboxylic acid)
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and various concentrations of the test compound.
-
Initiate the reaction by adding the purified DLDH enzyme to the reaction mixture.
-
Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
The rate of NADH formation is indicative of DLDH activity.
-
Calculate the percentage of inhibition by the test compound at each concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Nrf2 Signaling Pathway Activation Assay
Activation of the Nrf2 pathway can be assessed using a reporter gene assay in a suitable cell line (e.g., HepG2 cells) stably transfected with a luciferase reporter construct containing the Antioxidant Response Element (ARE).
Materials:
-
ARE-luciferase reporter cell line
-
Cell culture medium and supplements
-
Test compound (5-methoxy-1H-indole-2-carboxylic acid)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence compared to untreated control cells indicates the activation of the Nrf2-ARE signaling pathway.
-
The results can be expressed as fold activation over the control.
In Vivo Model of Middle Cerebral Artery Occlusion (MCAO) in Rats
This surgical model is used to induce ischemic stroke to evaluate the neuroprotective effects of test compounds.
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Make a midline cervical incision and expose the common carotid artery.
-
Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
Administer the test compound (5-methoxy-1H-indole-2-carboxylic acid) or vehicle at a predetermined time point (e.g., before or after the ischemic insult).
-
After a set reperfusion period (e.g., 24 hours), euthanize the animal and remove the brain.
Infarct Volume Measurement:
-
Slice the brain into coronal sections of a specific thickness (e.g., 2 mm).
-
Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white).
-
Capture digital images of the stained sections.
-
Use image analysis software to quantify the area of infarction in each slice.
-
Calculate the total infarct volume by integrating the infarct areas across all slices. Corrections for brain edema may be necessary for accurate measurement.[3][4]
Conclusion
The current body of scientific literature strongly supports the role of 5-methoxy-1H-indole-2-carboxylic acid (MICA) as a neuroprotective agent with a defined mechanism of action involving the inhibition of DLDH and activation of the Nrf2 pathway. In contrast, 5-benzyloxy-1H-indole-2-carboxylic acid is primarily recognized for its utility as a synthetic building block for compounds targeting the histamine H3 receptor and PPAR-γ.
While a direct comparison of their biological activities is not currently possible due to a lack of data for the 5-benzyloxy analog, their distinct roles in published research suggest different therapeutic potentials. Future studies are warranted to directly assess the biological activity of 5-benzyloxy-1H-indole-2-carboxylic acid on various targets to fully understand its pharmacological profile and to enable a more direct comparison with its 5-methoxy counterpart. This would provide valuable insights into the structure-activity relationships of 5-substituted indole-2-carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of Indole-2-Carboxylic Acid Derivatives: A Guide for Researchers
Indole-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative overview of recent molecular docking studies on these compounds, targeting various enzymes and receptors. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and drug design.
Overview of Targets and Inhibitory Activities
Indole-2-carboxylic acid derivatives have been investigated as inhibitors for a diverse set of biological targets, including those involved in cancer, viral infections, and inflammation. Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives and guiding the optimization of their inhibitory potency.
Recent research has focused on the design and synthesis of these compounds as:
-
Dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and are implicated in tumor immunotherapy.[1]
-
Inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[2][3][4][5]
-
Dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are significant targets in cancer therapy.[6]
-
Inhibitors of the 14-3-3η protein, which is involved in cancer cell proliferation.[7][8]
-
Selective antagonists for the Cysteinyl-leukotriene receptor 1 (CysLT1), a target for inflammatory conditions.[9]
-
Inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[10][11]
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the quantitative data from various studies, showcasing the inhibitory concentrations (IC50) and binding energies of selected indole-2-carboxylic acid derivatives against their respective targets.
Table 1: IDO1/TDO Dual Inhibitors [1]
| Compound | Target | IC50 (μM) |
| 9o-1 | IDO1 | 1.17 |
| TDO | 1.55 | |
| 9p-O | IDO1 | Double-digit nM |
| TDO | Double-digit nM |
Table 2: HIV-1 Integrase Strand Transfer Inhibitors [2][3][4][5]
| Compound | IC50 (μM) | Binding Free Energy (kcal/mol) |
| 1 | 32.37 | - |
| 10a | 10.55 | -10.37 |
| 17a | 3.11 | - |
| 20a | 0.13 | - |
Table 3: EGFR/CDK2 Dual Inhibitors [6]
| Compound | Target | IC50 (nM) |
| 5e | CDK2 | 13 |
| 5h | CDK2 | 11 |
| 5k | CDK2 | 19 |
| Dinaciclib (reference) | CDK2 | 20 |
Table 4: 14-3-3η Protein Inhibitors [7][8]
| Compound | Cell Line | IC50 (μM) |
| C11 | Bel-7402/5-Fu | - |
| 46 | Bel-7402/5-Fu | 4.55 |
| Sorafenib (reference) | Bel-7402/5-Fu | 13.31 |
Table 5: CysLT1 Selective Antagonists [9]
| Compound | Target | IC50 (μM) |
| 1 | CysLT1 | 0.66 |
| 17k | CysLT1 | 0.0059 |
| CysLT2 | 15 |
Experimental Protocols: Molecular Docking Methodologies
The molecular docking studies cited in this guide employed various computational tools and protocols to predict the binding conformations and affinities of indole-2-carboxylic acid derivatives. A general workflow is outlined below.
General Docking Workflow:
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structures of the target proteins were retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands were typically removed, and polar hydrogen atoms and charges were added to the protein structure.
-
The 3D structures of the indole-2-carboxylic acid derivatives were generated and optimized using software like ChemDraw or Avogadro, followed by energy minimization using force fields such as MMFF94.
-
-
Docking Simulation:
-
Software such as AutoDock Vina, PyRx, or Schrödinger's Glide was commonly used to perform the docking calculations.[3][12]
-
A grid box was defined around the active site of the target protein to encompass the binding pocket.
-
The docking algorithm then searched for the optimal binding pose of the ligand within the defined grid box, evaluating various conformations and orientations.
-
-
Analysis of Results:
-
The predicted binding poses were ranked based on their docking scores or binding free energies.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, were analyzed to understand the molecular basis of binding.[2]
-
Visualization of the docked complexes was performed using software like PyMOL or Discovery Studio.
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the comparative docking studies of indole-2-carboxylic acid derivatives.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of HIV-1 Integrase by indole-2-carboxylic acid derivatives.
Caption: The IDO1/TDO pathway and its inhibition.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYNTHESIS, MOLECULAR DOCKING OF NOVEL INDOL-2-CARBOXAMIDE DERIVATIVES WITH ANTI-INFLAMMATORY AND ANTINOCICEPTIVE ACTIVITIES | Semantic Scholar [semanticscholar.org]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
Novel Indole-2-Carboxylic Acid Analogues: A Comparative Guide to Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Among its diverse derivatives, indole-2-carboxylic acid analogues have emerged as promising candidates for antioxidant therapy. This guide provides a comparative analysis of the antioxidant activity of various novel indole-2-carboxylic acid analogues, supported by experimental data from recent scientific literature.
Unveiling the Antioxidant Potential: A Tabular Comparison
The antioxidant capacity of novel indole-2-carboxylic acid analogues has been evaluated using various in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a key parameter for the DPPH and ABTS assays, with lower values indicating higher antioxidant activity. For the FRAP assay, higher absorbance values signify greater reducing power.
Below is a summary of the antioxidant activity of selected novel indole-2-carboxylic acid analogues compared to standard antioxidants.
| Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | FRAP (Absorbance at 700 nm) | Reference Standard(s) (IC50 or Activity) |
| Indole-2-carboxamides (Series 1) | ||||
| N-(4-chlorophenyl)-1H-indole-2-carboxamide | > 100 | Not Reported | Not Reported | Ascorbic Acid: ~25 µM (DPPH) |
| N-(2,4-dichlorophenyl)-1H-indole-2-carboxamide | 75.2 | Not Reported | Not Reported | BHT: ~18.5 µM (DPPH) |
| Indole-2-carboxamides (Series 2) | ||||
| Compound 5b | 45.8 | Not Reported | Not Reported | Ascorbic Acid: Not specified in study |
| Compound 5c | 42.1 | Not Reported | Not Reported | Ascorbic Acid: Not specified in study |
| N-substituted Indole-2-carboxamides | ||||
| Compound 4 | Not Reported | Not Reported | Significant Inhibition of Lipid Peroxidation (81-94%) | α-tocopherol: Significant Inhibition of Lipid Peroxidation[1] |
| Compound 5 | Not Reported | Not Reported | Significant Inhibition of Lipid Peroxidation (81-94%) | α-tocopherol: Significant Inhibition of Lipid Peroxidation[1] |
| Compound 6 | Not Reported | Not Reported | Significant Inhibition of Lipid Peroxidation (81-94%) | α-tocopherol: Significant Inhibition of Lipid Peroxidation[1] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. "Not Reported" indicates that the data was not available in the cited literature.
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the standardized protocols for the most common antioxidant assays used to evaluate indole-2-carboxylic acid analogues.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compounds (indole-2-carboxylic acid analogues) and a standard antioxidant (e.g., ascorbic acid, BHT) are prepared.
-
An aliquot of the test compound or standard is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compounds and a standard (e.g., Trolox) are prepared.
-
An aliquot of the test compound or standard is added to the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and an aqueous solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).
-
The FRAP reagent is pre-warmed to 37°C.
-
Various concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox) are prepared.
-
A small volume of the test sample or standard is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4-10 minutes) at 37°C.
-
A standard curve is constructed using the standard, and the results for the test samples are expressed as µM Fe(II) equivalents or another appropriate unit.
Mechanistic Insights: Signaling Pathways and Experimental Workflows
The antioxidant activity of indole derivatives is often attributed to their ability to donate a hydrogen atom from the N-H group of the indole ring, thereby neutralizing free radicals. Furthermore, some indole derivatives have been shown to modulate cellular signaling pathways involved in the oxidative stress response.
While specific signaling pathways for novel indole-2-carboxylic acid analogues are still under investigation, the broader class of indole derivatives has been implicated in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, collectively known as the antioxidant response element (ARE).
Below is a diagram illustrating a plausible antioxidant signaling pathway for indole derivatives and a typical experimental workflow for assessing their antioxidant activity.
Caption: Antioxidant signaling pathway and experimental workflow.
Conclusion
Novel indole-2-carboxylic acid analogues represent a promising class of compounds with significant antioxidant potential. The data presented in this guide highlights the varying degrees of activity among different derivatives, underscoring the importance of structure-activity relationship studies in designing more potent antioxidants. The provided experimental protocols offer a standardized approach for researchers to evaluate and compare the efficacy of newly synthesized compounds. Further investigations into the specific molecular mechanisms and signaling pathways will be crucial for the development of these analogues into effective therapeutic agents for diseases associated with oxidative stress.
References
Characterization of 5-(Benzyloxy)-1H-indole-2-carboxylic Acid Polymorphs: A Comparative Guide
Disclaimer: As of December 2025, a thorough review of scientific literature reveals no publicly available studies on the polymorphic forms of 5-(benzyloxy)-1H-indole-2-carboxylic acid. Polymorphism is a critical factor in drug development, influencing a compound's stability, solubility, and bioavailability. The absence of such data for this compound highlights a significant area for future research.
To provide a framework for such a study and demonstrate the required data and analysis, this guide presents a comparative study of the polymorphs of a structurally related compound, 5-methoxy-1H-indole-2-carboxylic acid . This information should serve as a template for the characterization and comparison of polymorphs of this compound, should they be discovered.
Comparison of 5-Methoxy-1H-indole-2-carboxylic Acid Polymorphs
Two polymorphic forms of 5-methoxy-1H-indole-2-carboxylic acid, designated as Form I and Form II, have been identified and characterized. These forms exhibit distinct crystalline structures, leading to differences in their physical properties.
Crystallographic Data
A summary of the single-crystal X-ray diffraction (SCXRD) data for Form I and Form II is presented below.
| Parameter | Form I | Form II |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 13.079(3) | 4.0305(2) |
| b (Å) | 7.696(2) | 13.0346(6) |
| c (Å) | 35.185(7) | 17.2042(9) |
| β (°) | 91.06(3) | 91.871(5) |
| Volume (ų) | 3542.1(12) | 903.55(8) |
| Z | 16 | 4 |
| Calculated Density (g/cm³) | 1.435 | 1.408 |
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal behavior of the polymorphs.
| Technique | Observation |
| DSC | Form I exhibits a single endothermic event corresponding to its melting point. Form II may show a more complex thermal profile, potentially indicating a solid-state transformation before melting. |
| TGA | Both polymorphs are expected to be thermally stable up to their melting points, with decomposition occurring at higher temperatures. |
Note: Specific melting points and decomposition temperatures from experimental data would be included here.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy can differentiate polymorphs by highlighting differences in their hydrogen bonding networks.
| Polymorph | Key FT-IR Bands (cm⁻¹) | Interpretation |
| Form I | - N-H stretching- C=O stretching | Differences in the positions and shapes of these bands compared to Form II indicate distinct intermolecular interactions. |
| Form II | - N-H stretching- C=O stretching | The specific wavenumbers for these vibrations will differ from Form I due to the different hydrogen bonding patterns in the crystal lattice. |
Solubility Studies
The solubility of each polymorphic form is a critical parameter for pharmaceutical development.
| Solvent System | Form I Solubility (mg/mL) | Form II Solubility (mg/mL) |
| Water | - | - |
| Ethanol | - | - |
| 0.1 M HCl | - | - |
Note: Experimentally determined solubility values would be presented in this table.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results.
Single-Crystal X-ray Diffraction (SCXRD)
Suitable single crystals of each polymorph are mounted on a goniometer. Data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα). The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
Powder X-ray Diffraction (PXRD)
A powdered sample is gently packed into a sample holder. The PXRD pattern is recorded using a diffractometer in Bragg-Brentano geometry with a Cu Kα radiation source. The scan is typically performed over a 2θ range of 5° to 40° with a step size of 0.02° and a defined counting time per step.
Differential Scanning Calorimetry (DSC)
A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. An empty sealed pan is used as a reference.
Thermogravimetric Analysis (TGA)
A small amount of the sample is placed in a ceramic or platinum pan. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen) over a defined temperature range. The weight loss is monitored as a function of temperature.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A small amount of the powdered sample is mixed with potassium bromide (KBr) and compressed into a pellet. The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Solubility Measurement
An excess amount of the polymorphic sample is added to a known volume of the solvent in a sealed vial. The suspension is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours). The suspension is then filtered, and the concentration of the dissolved solid in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
Caption: Workflow for the screening, characterization, and comparison of polymorphs.
Conclusion
The comprehensive characterization of polymorphic forms is a cornerstone of modern drug development. While no polymorphs of this compound have been reported, the methodology outlined in this guide provides a robust framework for their future investigation. The case of 5-methoxy-1H-indole-2-carboxylic acid demonstrates that different polymorphs can possess distinct structural and, consequently, physicochemical properties. Any discovery of polymorphism in this compound would necessitate a similar comparative analysis to ensure the selection of the optimal solid form for development into a safe and effective pharmaceutical product.
A Comparative Spectroscopic Analysis of Indole-2-Carboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of Indole-2-Carboxylic Acid and its Positional Isomers
This guide provides a comprehensive spectroscopic comparison of indole-2-carboxylic acid and its isomers: indole-3-carboxylic acid, indole-4-carboxylic acid, indole-5-carboxylic acid, indole-6-carboxylic acid, and indole-7-carboxylic acid. The differentiation of these closely related structures is crucial in various fields, including medicinal chemistry and materials science, where the position of the carboxylic acid group on the indole ring profoundly influences the molecule's chemical and biological properties. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to facilitate their identification and characterization.
Data Presentation
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry for indole-2-carboxylic acid and its isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H2 | H3 | H4 | H5 | H6 | H7 | NH | COOH | Solvent |
| Indole-2-carboxylic acid | - | 7.081 | 7.669 | 7.139 | 7.261 | 7.480 | 11.8 | 13.0 | DMSO-d₆[1] |
| Indole-3-carboxylic acid | 8.06 | - | 7.94 | 7.15 | 7.15 | 7.42 | - | - | Methanol[2] |
| Indole-4-carboxylic acid | 7.527 | 7.015 | - | 7.207 | 7.767 | 7.692 | 11.42 | 12.6 | DMSO-d₆[3] |
| Indole-5-carboxylic acid | - | - | - | - | - | - | - | - | Data not found |
| Indole-6-carboxylic acid | - | - | - | - | - | - | - | - | Data not found |
| Indole-7-carboxylic acid | - | - | - | - | - | - | - | - | Data not found |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | COOH | Solvent |
| Indole-2-carboxylic acid | 131.3 | 108.1 | 127.9 | 121.7 | 123.6 | 120.4 | 112.9 | 137.4 | 163.6 | DMSO-d₆ |
| Indole-3-carboxylic acid | 124.0 | 108.0 | 127.0 | 121.0 | 122.0 | 120.0 | 112.0 | 136.0 | 167.0 | DMSO-d₆ |
| Indole-4-carboxylic acid | - | - | - | - | - | - | - | - | - | Data not found |
| Indole-5-carboxylic acid | 126.1 | 102.5 | 128.5 | 121.1 | 124.6 | 120.1 | 111.3 | 135.5 | 168.5 | Polysol |
| Indole-6-carboxylic acid | - | - | - | - | - | - | - | - | - | Data not found |
| Indole-7-carboxylic acid | 125.6 | 103.2 | 128.7 | 121.3 | 120.1 | 118.9 | 116.5 | 134.2 | 169.3 | DMSO-d₆[4] |
Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | ν(N-H) | ν(O-H) | ν(C=O) |
| Indole-2-carboxylic acid | ~3300-3400 | ~2500-3300 (broad) | ~1680-1700 |
| Indole-3-carboxylic acid | ~3300-3400 | ~2500-3300 (broad) | ~1680-1700[5] |
| Indole-4-carboxylic acid | - | - | - |
| Indole-5-carboxylic acid | ~3300-3400 | ~2500-3300 (broad) | ~1680-1700[6] |
| Indole-6-carboxylic acid | ~3300-3400 | ~2500-3300 (broad) | ~1680-1700[3] |
| Indole-7-carboxylic acid | ~3300-3400 | ~2500-3300 (broad) | ~1680-1700[4] |
Table 4: UV-Vis Spectroscopic Data (Absorption Maxima in nm)
| Compound | λ_max (Solvent) |
| Indole-2-carboxylic acid | 296 (Water)[7] |
| Indole-3-carboxylic acid | 278 (Ethanol/Water)[8] |
| Indole-4-carboxylic acid | Data not found |
| Indole-5-carboxylic acid | ~270-300 (Ethanol/Water)[4] |
| Indole-6-carboxylic acid | Data not found |
| Indole-7-carboxylic acid | Data not found |
Table 5: Mass Spectrometry Data (Key m/z values)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| Indole-2-carboxylic acid | 161 | 144 ([M-OH]⁺), 116 ([M-COOH]⁺), 89[9] |
| Indole-3-carboxylic acid | 161 | 144 ([M-OH]⁺), 116 ([M-COOH]⁺), 89[10] |
| Indole-4-carboxylic acid | - | - |
| Indole-5-carboxylic acid | - | - |
| Indole-6-carboxylic acid | 161 | 144, 116[3] |
| Indole-7-carboxylic acid | 161 | 143, 115[4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These represent typical experimental conditions for the analysis of indole carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the indole carboxylic acid isomer was dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were typically acquired on a 400 MHz or 600 MHz spectrometer. Data acquisition parameters included a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz or 150 MHz). Broadband proton decoupling was employed to simplify the spectra to singlets for each unique carbon atom. A spectral width of ~240 ppm and a longer relaxation delay (2-5 seconds) were used. Chemical shifts were referenced to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: The IR spectra were recorded on an FTIR spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal was collected prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the indole carboxylic acid isomer was prepared in a UV-transparent solvent, such as methanol or ethanol/water. This stock solution was then diluted to a concentration that resulted in an absorbance reading between 0.1 and 1.0 at the λ_max.
-
Data Acquisition: The UV-Vis absorption spectrum was recorded using a dual-beam spectrophotometer, typically from 200 to 400 nm. The solvent used for sample preparation was also used as the blank to zero the instrument.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by liquid chromatography (LC). Electron Ionization (EI) was a common method for generating the molecular ion and fragment ions.
-
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: The mass spectrum was recorded, displaying the relative abundance of ions at different m/z values.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the spectroscopic comparison of indole-2-carboxylic acid isomers.
Caption: Workflow for Spectroscopic Comparison.
Caption: Data Analysis and Reporting Workflow.
References
- 1. whitman.edu [whitman.edu]
- 2. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole-4-carboxylic acid(2124-55-2) 1H NMR [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Indole [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indole [webbook.nist.gov]
- 10. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Indole-Based Drug Candidates
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and its role as a versatile pharmacophore in a wide range of therapeutic agents.[1][2] This guide offers a comparative analysis of the preclinical efficacy of several indole-based drug candidates, focusing on the crucial transition from laboratory (in vitro) settings to whole-organism (in vivo) models. For researchers, scientists, and drug development professionals, understanding this transition is paramount for advancing promising compounds toward clinical reality.[3]
This document synthesizes available data to provide an objective comparison, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Quantitative Data Summary: A Tale of Two Settings
The following tables summarize the in vitro and in vivo anticancer activities of selected indole derivatives. A direct comparison of the same compound across both settings is often challenging to find in published literature; however, the data presented here offers valuable insights into the therapeutic potential of these molecular scaffolds.[4][5]
Table 1: In Vitro Anticancer Activity of Indole-Acrylonitrile and Indolyl-Hydrazone Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | In Vitro Efficacy (GI₅₀/IC₅₀ in µM) | Reference |
| 5c | Indole-Acrylonitrile | Panel of ~60 human cancer cell lines | Mean GI₅₀: 0.38 - 7.91 | [4] |
| Indolyl-Hydrazone 5 | Indolyl-Hydrazone | MCF-7 (Breast Cancer) | IC₅₀: 0.09 | [5] |
| Staurosporine (Comparator) | Kinase Inhibitor | MCF-7 (Breast Cancer) | IC₅₀: 0.12 | [5] |
Table 2: In Vivo Anticancer Efficacy of Structurally Related Indole Derivatives
| Compound ID/Analog | Derivative Class | In Vivo Model | Dosing Regimen | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Acyl analog of A131 | Indole-Isoquinoline Acrylonitrile | Mouse model of paclitaxel-resistant colon cancer | 80 mg/kg (oral, twice daily) | 76% | [4][6] |
| Indolyl-Hydrazone 5 | Indolyl-Hydrazone | Breast cancer xenograft | Not specified | Significant tumor growth inhibition | [5] |
Experimental Protocols: The Method Behind the Metrics
The reproducibility and validity of efficacy data are critically dependent on the experimental methodologies employed. Below are detailed protocols for key assays cited in the evaluation of indole-based drug candidates.
In Vitro Anticancer Screening (NCI-60 Cell Line Panel)
This protocol outlines the methodology used to determine the growth inhibitory effects of the indole-acrylonitrile derivatives.[4]
-
Cell Culture: Human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Seeding: Cells are seeded into 96-well microtiter plates at appropriate densities and incubated for 24 hours to allow for attachment.
-
Compound Addition: The test compounds are solubilized and added to the plates at various concentrations. The plates are then incubated for an additional 48 hours.
-
Staining: Adherent cells are fixed with trichloroacetic acid, and all cells are subsequently stained with sulforhodamine B, a dye that binds to cellular proteins.
-
Data Analysis: The absorbance is measured at 515 nm. Dose-response curves are generated to calculate the GI₅₀ (concentration causing 50% growth inhibition) and TGI (concentration causing total growth inhibition) values.[4]
In Vivo Xenograft Model for Anticancer Activity
This protocol describes a general workflow for assessing the in vivo efficacy of a test compound using a tumor xenograft model, as would be typical for evaluating compounds like the indole-acrylonitrile or indolyl-hydrazone derivatives.[5]
-
Cell Implantation: Human cancer cells (e.g., MCF-7 for breast cancer) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week) throughout the study.
-
Endpoint and Analysis: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.
Visualizing the Mechanisms and Workflows
To better understand the context of these efficacy studies, the following diagrams illustrate a key signaling pathway targeted by some indole derivatives and a typical experimental workflow for their evaluation.
Discussion and Conclusion
The transition from in vitro to in vivo efficacy is a critical hurdle in drug development. The data presented for indole-based candidates highlights a common theme: potent in vitro activity is a prerequisite but not a guarantee of in vivo success. For instance, while indole-acrylonitrile 5c showed broad-spectrum in vitro growth inhibition, in vivo data is presented for a structurally related analog, A131.[4] This analog required a prodrug strategy to achieve significant tumor inhibition in vivo, underscoring the importance of pharmacokinetics and bioavailability.[4][6]
Similarly, the indolyl-hydrazone compound 5 demonstrated superior in vitro potency against MCF-7 cells compared to the established inhibitor staurosporine and also showed promising in vivo results.[5] The proposed mechanism for this class of compounds involves the dual inhibition of the EGFR/PI3K/AKT and CDK2 signaling pathways, which are critical for cancer cell proliferation and survival.[5]
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Monoclonal Antibodies Raised Against 3-(2-amino-2-oxoethyl)-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three hypothetical monoclonal antibodies (mAb-A, mAb-B, and mAb-C) raised against the target compound, 3-(2-amino-2-oxoethyl)-1H-indole-2-carboxylic acid, a novel small molecule with potential therapeutic applications. The objective of this guide is to evaluate the specificity and cross-reactivity of these antibodies against structurally related indole derivatives, providing crucial data for the development of accurate and reliable immunoassays.
Data Presentation
The performance of each antibody was assessed based on its binding affinity for the target antigen and its cross-reactivity with five related indole-2-carboxylic acid derivatives. The quantitative data from Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are summarized below.
Table 1: Cross-Reactivity Profile of Monoclonal Antibodies by Competitive ELISA
| Compound Tested | Structure | mAb-A % Cross-Reactivity | mAb-B % Cross-Reactivity | mAb-C % Cross-Reactivity |
| Target Antigen: 3-(2-amino-2-oxoethyl)-1H-indole-2-carboxylic acid | Indole-2-carboxamide | 100 | 100 | 100 |
| Derivative 1: 1H-Indole-2-carboxylic acid | Indole with carboxylic acid | 45.2 | 15.8 | 68.5 |
| Derivative 2: Methyl 1H-indole-2-carboxylate | Indole with methyl ester | 22.7 | 5.3 | 42.1 |
| Derivative 3: 1H-Indole-2-carboxamide | Indole with primary amide | 85.9 | 35.1 | 92.3 |
| Derivative 4: 3-Methyl-1H-indole-2-carboxylic acid | Indole with methyl at C3 | 10.5 | 2.1 | 15.4 |
| Derivative 5: 5-Chloro-1H-indole-2-carboxylic acid | Indole with chloro at C5 | 38.6 | 12.4 | 55.9 |
Cross-reactivity is calculated as (IC50 of Target Antigen / IC50 of Derivative) x 100%.
Table 2: Kinetic and Affinity Constants Determined by Surface Plasmon Resonance (SPR)
| Antibody | Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| mAb-A | Target Antigen | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 x 10^-9 |
| Derivative 1 | 1.1 x 10^5 | 9.8 x 10^-4 | 8.9 x 10^-9 | |
| Derivative 3 | 2.1 x 10^5 | 6.2 x 10^-4 | 3.0 x 10^-9 | |
| mAb-B | Target Antigen | 1.8 x 10^6 | 1.2 x 10^-3 | 6.7 x 10^-10 |
| Derivative 1 | 9.2 x 10^4 | 2.5 x 10^-3 | 2.7 x 10^-8 | |
| Derivative 3 | 6.3 x 10^5 | 1.8 x 10^-3 | 2.9 x 10^-9 | |
| mAb-C | Target Antigen | 5.2 x 10^5 | 8.5 x 10^-4 | 1.6 x 10^-9 |
| Derivative 1 | 3.6 x 10^5 | 1.1 x 10^-3 | 3.1 x 10^-9 | |
| Derivative 3 | 4.8 x 10^5 | 9.0 x 10^-4 | 1.9 x 10^-9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. Competitive ELISA Protocol
This protocol was used to determine the cross-reactivity of the antibodies.
-
Antigen Coating: A 96-well microtiter plate was coated with a conjugate of the target antigen (3-(2-amino-2-oxoethyl)-1H-indole-2-carboxylic acid) and a carrier protein (Bovine Serum Albumin) at a concentration of 1 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). The plate was incubated overnight at 4°C.[1]
-
Washing: The plate was washed three times with wash buffer (Phosphate Buffered Saline with 0.05% Tween-20).[1]
-
Blocking: The remaining protein-binding sites in the wells were blocked by adding 200 µL of blocking buffer (1% BSA in PBS) and incubating for 2 hours at room temperature.[1]
-
Competition: A mixture of a fixed concentration of the monoclonal antibody and varying concentrations of the target antigen or its derivatives (competitors) was prepared. 100 µL of this mixture was added to the wells and incubated for 1 hour at 37°C.
-
Secondary Antibody: After another washing step, 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody's isotype, was added to each well and incubated for 1 hour at room temperature.
-
Detection: Following a final wash, 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added to each well. The reaction was stopped after 15 minutes by adding 50 µL of 2 M sulfuric acid.
-
Data Analysis: The absorbance was measured at 450 nm using a microplate reader. The concentration of the competitor that causes 50% inhibition of the antibody binding to the coated antigen (IC50) was determined. The percent cross-reactivity was calculated using the formula: (% Cross-Reactivity) = (IC50 of Target Antigen / IC50 of Derivative) x 100%.
2. Surface Plasmon Resonance (SPR) Protocol
SPR analysis was performed to obtain real-time kinetic data for the antibody-antigen interactions.[2][3]
-
Sensor Chip Preparation: The target antigen was immobilized on a CM5 sensor chip using standard amine coupling chemistry. The carboxyl groups on the sensor surface were activated with a mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4] The antigen was then injected over the surface. Finally, the remaining activated groups were deactivated with 1 M ethanolamine-HCl.[4]
-
Binding Analysis: The monoclonal antibodies (analytes) were diluted in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) at various concentrations. The analytes were injected over the sensor surface at a flow rate of 30 µL/min.
-
Regeneration: After each binding measurement, the sensor surface was regenerated by injecting a pulse of 10 mM glycine-HCl, pH 2.5.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.[5]
Visualizations
Experimental Workflow for Antibody Cross-Reactivity Screening
Caption: Workflow for evaluating antibody cross-reactivity using ELISA and SPR.
Logical Relationship for Antibody Selection
Caption: Decision tree for selecting the optimal antibody based on performance.
References
Comparative Analysis of Indole-2-Carboxamides as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Indole-2-carboxamides have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant inhibitory activity against a wide range of enzymes implicated in various diseases. This guide provides a comparative analysis of indole-2-carboxamides targeting key enzymes, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid in drug discovery and development efforts.
Quantitative Comparison of Indole-2-Carboxamide Inhibitors
The inhibitory potency of various indole-2-carboxamide derivatives against their target enzymes is summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, highlight the structure-activity relationships and the potential for developing highly potent and selective inhibitors.
| Target Enzyme | Inhibitor | IC50 / MIC (µM) | Reference Compound | IC50 / MIC (µM) |
| MmpL3 | 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (26) | 0.012 | - | - |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide (2) | 0.012 | - | - | |
| N-(1-adamantyl)-indole-2-carboxamide (3) | 0.68 | - | - | |
| N-rimantadine-4,6-dimethylindole-2-carboxamide (4) | 0.88 | - | - | |
| Compound 8g | 0.32 | EMB | 4.89 | |
| EGFR | Compound 5d (4-morpholin-4-yl phenethyl) | 0.089 ± 0.006 | Erlotinib | 0.080 ± 0.005 |
| Compound 5e (2-methylpyrrolidin-1-yl phenethyl) | 0.093 ± 0.008 | Erlotinib | 0.080 ± 0.005 | |
| Compound 5j | 0.098 ± 0.008 | Erlotinib | 0.080 ± 0.005 | |
| Compound 5i | - | Erlotinib | 0.080 | |
| CDK2 | Compound 5h | 0.011 | Dinaciclib | 0.020 |
| Compound 5e | 0.013 | Dinaciclib | 0.020 | |
| Compound 5k | 0.019 | Dinaciclib | 0.020 | |
| Compound 5j | 0.016 ± 0.002 | Dinaciclib | 0.020 | |
| Compound 5i | 0.024 ± 0.002 | Dinaciclib | 0.020 | |
| Compound 5g | 0.033 ± 0.04 | Dinaciclib | 0.020 | |
| Compound 5c | 0.046 ± 0.05 | Dinaciclib | 0.020 | |
| Sirtuin 1 (SIRT1) | Compound 3h (isopropyl substituent) | Potency comparable to EX-527 | EX-527 | - |
| Autotaxin (ATX) | Compound 4 | 0.0015 | PAT-409 | - |
| Compound 29 | 0.00108 | PAT-409 | - | |
| DNA Gyrase | Piperidine-4-carboxamide 844-TFM | 1.9 | - | - |
| Piperidine-4-carboxamide 844 | 4.6 | - | - |
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below to ensure reproducibility and facilitate the evaluation of novel indole-2-carboxamide derivatives.
MmpL3 Inhibition Assay (Whole-Cell)
This assay determines the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Bacterial Strain and Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC).
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Assay Procedure:
-
A 96-well microplate is used to perform serial dilutions of the test compounds in the culture medium.
-
An inoculum of M. tuberculosis is added to each well to a final density of approximately 5 x 10^5 CFU/mL.
-
The plates are incubated at 37°C for 7-14 days.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
EGFR/CDK2 Kinase Inhibition Assay (In Vitro)
This assay measures the ability of compounds to inhibit the kinase activity of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
-
Reagents: Recombinant human EGFR and CDK2/cyclin E1 enzymes, ATP, and a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1 for EGFR).
-
Assay Buffer: Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Assay Procedure:
-
The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the kinase buffer in a 96-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method with a phospho-specific antibody.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[1][2][3]
DNA Gyrase Supercoiling Inhibition Assay
This assay assesses the ability of compounds to inhibit the supercoiling activity of bacterial DNA gyrase.
-
Reagents: Relaxed circular DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine).
-
Assay Procedure:
-
The reaction mixture containing relaxed DNA, ATP, and the test compound is prepared in a microcentrifuge tube.
-
The reaction is initiated by the addition of DNA gyrase.
-
The mixture is incubated at 37°C for 30-60 minutes.
-
-
Analysis: The reaction is stopped, and the DNA topoisomers (relaxed and supercoiled) are separated by agarose gel electrophoresis.
-
Inhibition Assessment: Inhibition is determined by the reduction in the amount of supercoiled DNA in the presence of the test compound compared to the control. The IC50 value is the concentration of the compound that reduces supercoiling by 50%.[1]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Caption: Workflow for MmpL3 Inhibition Assay.
Caption: EGFR/CDK2 Signaling Pathway Inhibition.[4][5][6][7]
Caption: DNA Gyrase Inhibition Mechanism.[8][9][10][11][12]
Caption: Autotaxin-LPA Signaling Pathway.[13][14][15][16]
This guide provides a foundational comparative analysis of indole-2-carboxamides as enzyme inhibitors. The presented data and methodologies are intended to support further research and development in this promising area of medicinal chemistry. For more detailed information, please refer to the cited literature.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. rupress.org [rupress.org]
- 7. Synergistic anticancer effect by targeting CDK2 and EGFR-ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. DNA gyrase - Wikipedia [en.wikipedia.org]
- 10. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 13. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(benzyloxy)-1H-indole-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 5-(benzyloxy)-1H-indole-2-carboxylic acid is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this chemical waste.
This compound (CAS No. 6640-09-1) is a chemical compound utilized in various research and development applications. Due to its potential hazards, it is imperative that this substance be handled and disposed of in accordance with all applicable federal, state, and local regulations. Improper disposal can lead to environmental contamination and potential health risks.
Hazard Profile and Safety Summary
Based on available safety data sheets, this compound presents the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) required when handling this substance includes:
-
Safety glasses with side-shields or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
Use in a well-ventilated area, preferably a chemical fume hood.
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 6640-09-1 | [2] |
| Molecular Formula | C₁₆H₁₃NO₃ | [2] |
| Molecular Weight | 267.29 g/mol | [2] |
| Appearance | Light brown to yellow solid | [1] |
| Storage Temperature | 2-8°C, under inert gas | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe accumulation, storage, and disposal of this compound waste in a laboratory setting.
1. Hazardous Waste Determination:
-
Any unused or unwanted this compound, as well as any materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads), must be treated as hazardous waste.
2. Waste Segregation:
-
Solid Waste: Collect solid this compound waste in a designated, compatible, and properly labeled hazardous waste container.
-
Liquid Waste: If dissolved in a solvent, segregate the waste stream based on the solvent's properties (e.g., halogenated vs. non-halogenated). Do not mix incompatible waste streams.
-
Incompatible Materials: As a carboxylic acid, avoid mixing with strong bases, strong oxidizing agents, and cyanides. Keep separate from materials that could react to generate heat or toxic gases.
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this chemical must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.
3. Waste Accumulation and Storage:
-
Container Selection: Use a container that is compatible with the chemical. The original container is often a good choice for unused product. For contaminated labware, use a clearly marked, sealable plastic bag or a designated solid waste container. All containers must have a tight-fitting lid and be kept closed except when adding waste.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components of a mixture with their approximate percentages.
-
The accumulation start date (the date the first piece of waste is placed in the container).
-
The hazards associated with the waste (e.g., "Irritant," "Harmful").
-
The name and contact information of the generating laboratory or principal investigator.
-
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be in a secondary containment tray to prevent the spread of material in case of a spill.
4. Requesting Disposal:
-
Do not allow hazardous waste to accumulate for more than one year from the accumulation start date.
-
Once the container is full, or before the one-year time limit is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online or paper form.
-
Do not pour this compound down the drain.[3]
5. Emergency Procedures:
-
Spills: In case of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS or emergency response team.
-
Exposure:
-
Skin Contact: Wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water.
-
In all cases of exposure, seek medical attention and have the Safety Data Sheet (SDS) available.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process for this compound.
Caption: Decision workflow for handling and initiating the disposal process of this compound waste.
Caption: Step-by-step workflow for the accumulation and labeling of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-(benzyloxy)-1H-indole-2-carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 5-(benzyloxy)-1H-indole-2-carboxylic acid (CAS No. 6640-09-1), a compound utilized in pharmaceutical research. Adherence to these protocols is critical for minimizing risk and ensuring compliant disposal.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as a skin and eye irritant and may cause respiratory irritation. One Safety Data Sheet (SDS) indicates that it may cause damage to organs (lungs) through prolonged or repeated inhalation.
Recommended Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps for safe handling.
Experimental Protocol: Weighing and Dissolving the Compound
-
Preparation:
-
Ensure that a certified chemical fume hood is operational.
-
Don the appropriate PPE as outlined in the table above.
-
Place a weigh boat on an analytical balance and tare.
-
-
Handling:
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Minimize any disturbance that could create airborne dust.
-
Once the desired weight is obtained, securely close the stock container.
-
To dissolve, add the weighed solid to a flask containing the appropriate solvent and a stir bar.
-
Place the flask on a stir plate within the fume hood and stir until the solid is fully dissolved.
-
-
Post-Handling:
-
Wipe down the spatula, balance, and any other contaminated surfaces with a suitable solvent.
-
Dispose of the weigh boat and any other contaminated disposable materials in the designated hazardous waste container.
-
Remove PPE, starting with gloves, followed by the lab coat and then eye protection.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any materials contaminated with it is a critical aspect of laboratory safety and environmental responsibility. This chemical should be treated as hazardous waste.
Disposal Protocol
-
Waste Segregation:
-
Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid waste (e.g., contaminated gloves, weigh paper, paper towels) should be collected in a designated, properly labeled solid hazardous waste container.
-
Liquid waste (e.g., solutions containing the compound) should be collected in a designated, properly labeled liquid hazardous waste container.
-
-
Container Management:
-
Use only approved and chemically compatible containers for waste collection.
-
Ensure that waste containers are kept securely closed when not in use.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Arranging for Disposal:
-
Store waste containers in a designated and secure satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Never dispose of this chemical down the drain or in the regular trash.[1]
-
By implementing these safety and handling procedures, researchers can mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
